molecular formula C10H13N3O3 B13440849 4-(Methylnitrosamino-d3)-4-(3-pyridyl)butyric Acid

4-(Methylnitrosamino-d3)-4-(3-pyridyl)butyric Acid

Cat. No.: B13440849
M. Wt: 226.25 g/mol
InChI Key: NZSNJPDBPMIBSP-FIBGUPNXSA-N
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Description

4-(Methylnitrosamino-d3)-4-(3-pyridyl)butyric Acid is a useful research compound. Its molecular formula is C10H13N3O3 and its molecular weight is 226.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Methylnitrosamino-d3)-4-(3-pyridyl)butyric Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Methylnitrosamino-d3)-4-(3-pyridyl)butyric Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H13N3O3

Molecular Weight

226.25 g/mol

IUPAC Name

4-[nitroso(trideuteriomethyl)amino]-4-pyridin-3-ylbutanoic acid

InChI

InChI=1S/C10H13N3O3/c1-13(12-16)9(4-5-10(14)15)8-3-2-6-11-7-8/h2-3,6-7,9H,4-5H2,1H3,(H,14,15)/i1D3

InChI Key

NZSNJPDBPMIBSP-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(C(CCC(=O)O)C1=CN=CC=C1)N=O

Canonical SMILES

CN(C(CCC(=O)O)C1=CN=CC=C1)N=O

Origin of Product

United States

Foundational & Exploratory

Part 1: The Physics of Isotope Dilution & Structural Integrity

Author: BenchChem Technical Support Team. Date: February 2026

Title: Precision Quantitation of Tobacco-Specific Nitrosamines (TSNAs): A Technical Guide to Deuterated Internal Standard Methodologies

Executive Summary This technical guide addresses the critical analytical challenge of quantifying Tobacco-Specific Nitrosamines (TSNAs)—specifically NNK, NNN, NAB, and NAT—in complex matrices such as tobacco filler, smoke condensate, and biological fluids. The focus is on the application of Isotope Dilution Mass Spectrometry (IDMS) using deuterated internal standards. This document moves beyond basic protocol listing to explore the mechanistic reasons for method failure, specifically focusing on deuterium scrambling, the "Chromatographic Isotope Effect," and matrix suppression correction.

The reliability of LC-MS/MS data for TSNAs hinges on the assumption that the Internal Standard (IS) behaves identically to the analyte. However, in deuterated standards, this assumption has physical limitations that must be managed.

Structural Selection: The Stability Imperative

Not all deuterated standards are created equal. The position of the deuterium label is the single most critical factor in method robustness.

  • The Trap (Alpha-Carbon Exchange): Protons on carbons

    
     to the nitrosamine or carbonyl groups (e.g., the methylene bridge in NNK) are acidic. In basic buffers (often used to reduce protonation during extraction) or during metabolism, these protons can undergo keto-enol tautomerism, leading to H/D exchange. If your IS loses deuterium to the solvent, your quantitation will be artificially high.
    
  • The Solution (Aromatic Ring Labeling): You must select standards where the deuterium is located on the pyridine ring . The aromatic C-D bonds are chemically inert under standard analytical conditions.

Recommended Standards:

  • NNK-d4: 4-(methylnitrosamino)-1-(3-pyridyl-d4 )-1-butanone.[1] (Label on the pyridine ring).[2][3][4]

  • NNN-d4: N'-nitrosonornicotine-d4 . (Label on the pyridine ring).[2][3][4]

The Deuterium Isotope Effect

Deuterium (


) is heavier than Hydrogen (

), but the C-D bond is shorter and has a smaller molar volume than the C-H bond. This results in slightly lower lipophilicity.
  • Consequence: On Reverse-Phase (C18) chromatography, deuterated TSNAs elute slightly earlier than their native counterparts.

  • Operational Risk: If your MRM integration windows are too tight, or if you rely solely on retention time matching without accounting for this shift (typically 0.05 – 0.1 min), you may miss the IS peak apex.

Part 2: Analytical Methodologies (The Protocol)

This protocol aligns with CORESTA Recommended Method (CRM) 75 and CDC Method 6102 , optimized for high-throughput LC-MS/MS.

Reagents & Preparation
  • Extraction Buffer: 100 mM Ammonium Acetate (pH 4.5). Why? Acidic pH stabilizes TSNAs and prevents artifact formation during extraction.

  • Internal Standard Spiking Solution: Mixture of NNK-d4, NNN-d4, NAT-d4, NAB-d4 at ~100 ng/mL in Acetonitrile.

Step-by-Step Workflow
  • Sample Weighing: Weigh 0.25 g – 0.50 g of sample (tobacco filler or particulate matter on pad).

  • IS Spiking (CRITICAL): Add the Deuterated IS mixture directly to the solid sample before adding extraction solvent.

    • Mechanism: This ensures the IS experiences the exact same extraction inefficiencies and matrix binding events as the native analyte. Spiking into the solvent after extraction renders the IS useless for recovery correction.

  • Extraction: Add 30 mL Ammonium Acetate buffer. Shake orbitally for 40 minutes at 200 rpm.

  • Filtration: Filter through a 0.45

    
    m PTFE or PVDF syringe filter.
    
  • Analysis: Inject 2-5

    
    L into LC-MS/MS.
    
Visualizing the Workflow

The following diagram illustrates the critical control points (CCPs) where error is most likely to be introduced.

TSNA_Workflow Sample Solid Sample (Tobacco/Pad) Spike Spike Deuterated IS (NNK-d4, NNN-d4) Sample->Spike CCP: Pre-Solvent Buffer Add Extraction Buffer (100mM NH4OAc) Spike->Buffer Shake Orbital Shaking (40 min) Buffer->Shake Equilibrium Filter Filter (0.45 µm) Shake->Filter Remove Matrix LCMS LC-MS/MS Analysis (MRM Mode) Filter->LCMS

Caption: Figure 1. TSNA Extraction Workflow. The "Red" node highlights the critical step of pre-extraction spiking to validate recovery.

Part 3: Mass Spectrometry & Data Analysis[5]

MRM Transition Table

The following table provides the specific Multiple Reaction Monitoring (MRM) transitions. Note that the "Quantifier" transition usually corresponds to the loss of the NO group or cleavage of the pyridine ring.

AnalytePrecursor Ion (

)
Product Ion (Quant)Product Ion (Qual)Collision Energy (eV)
NNN 178.1148.1105.115
NNN-d4 182.1152.1-15
NNK 208.1122.179.118
NNK-d4 212.1126.1-18
NAT 190.1160.179.115
NAT-d4 194.1164.1-15
NAB 192.1162.1133.115
NAB-d4 196.1166.1-15
The Logic of Ion Suppression Correction

In complex tobacco matrices, co-eluting compounds (like alkaloids or humectants) compete for charge in the ESI source, often suppressing the signal. The diagram below details how the deuterated standard corrects for this.

Ion_Suppression Matrix Matrix Interferences (Alkaloids/Sugars) ESI ESI Source (Charge Competition) Matrix->ESI Co-elution Signal_Native Native NNK Signal (Suppressed) ESI->Signal_Native Reduced Ionization Signal_IS NNK-d4 Signal (Suppressed Equally) ESI->Signal_IS Reduced Ionization Ratio Calculated Ratio (Native Area / IS Area) Signal_Native->Ratio Signal_IS->Ratio Result Accurate Quantitation Ratio->Result Error Cancelled

Caption: Figure 2. Mechanism of Ion Suppression Correction. Because the IS and Native co-elute, they suffer identical suppression. The ratio remains constant, canceling the error.

Part 4: Regulatory Landscape & Validation

Regulatory Frameworks
  • FDA HPHC: The US FDA lists NNK and NNN as "Harmful and Potentially Harmful Constituents" (HPHC). Reporting requires rigorous validation of linearity (

    
    ) and recovery (80-120%).
    
  • CORESTA CRM 75: The global standard for TSNAs in mainstream smoke. It mandates the use of deuterated standards to achieve inter-lab reproducibility.

Quality Control Criteria

To ensure data integrity, every batch must meet these criteria:

  • IS Response: The peak area of the IS in samples must be within 50-150% of the IS area in the calibration standards. A drop below 50% indicates severe matrix suppression or extraction failure.

  • Retention Time: The Native/IS retention time difference must be consistent (accounting for the isotope effect).

  • Signal-to-Noise: The Limit of Quantitation (LOQ) is defined as S/N > 10.

References

  • CORESTA. (2019). Recommended Method No. 75: Determination of Tobacco Specific Nitrosamines in Mainstream Smoke by LC-MS/MS. CORESTA. [Link]

  • Centers for Disease Control and Prevention (CDC). (2013). Laboratory Procedure Manual: NNAL in Urine (Method 6102). CDC. [Link]

  • U.S. Food and Drug Administration (FDA). (2012). Harmful and Potentially Harmful Constituents in Tobacco Products and Tobacco Smoke: Established List. FDA. [Link]

  • Bąchor, R., et al. (2014).[5][6][7] The unusual hydrogen-deuterium exchange of

    
    -carbon protons in N-substituted glycine-containing peptides.[6][7][8] Journal of Mass Spectrometry.[5][6][7] [Link]
    

Sources

Technical Analysis: The iso-NNAC Pathway in Nicotine Degradation

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical analysis of the iso-NNAC (4-(methylnitrosamino)-4-(3-pyridyl)butyric acid) pathway, specifically focusing on the application of its deuterated isotopologue, iso-NNAC-d3 , as a critical internal standard for metabolic profiling and quantitation.

Advanced Quantitation & Metabolic Tracing using iso-NNAC-d3

Executive Summary: The "Iso" Divergence

In the landscape of Tobacco-Specific Nitrosamines (TSNAs), NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone) dominates research due to its potent carcinogenicity. However, the iso-NNAC pathway represents a critical, albeit minor, divergent branch of nicotine degradation and nitrosation.

iso-NNAC is structurally distinct from the standard NNK/NNAL pathway. While NNK features a ketone adjacent to the pyridine ring, iso-NNAC possesses a carboxylic acid terminus and, crucially, the nitrosamine moiety is located at the benzylic carbon (adjacent to the pyridine ring).

iso-NNAC-d3 (the deuterated standard) is the non-negotiable tool for investigating this pathway. Because iso-NNAC exists at trace levels (pg/mL to ng/mL range) and shares isobaric properties with other nicotine metabolites, the d3-isotopologue allows for precise mass-spectrometric differentiation and matrix effect correction.

Mechanistic Pathway: Formation & Fate

The formation of iso-NNAC implies a specific ring-opening mechanism of the pyrrolidine ring of nicotine, followed by nitrosation. Unlike the bacterial VPP (pyridine) pathway which completely mineralizes nicotine, this pathway results in stable nitrosamino acids.

The Structural Isomerism

To understand the pathway, one must distinguish the "Normal" vs. "Iso" series:

  • Normal Series (NNK/NNAC): Oxidation at the 5'-position of the pyrrolidine ring leads to ring opening where the nitrogen remains distal to the pyridine.

  • Iso Series (iso-NNAC): Involves oxidation/cleavage that places the nitrogen functionality proximal to the pyridine ring (benzylic position).

Pathway Visualization

The following diagram illustrates the divergence from Nicotine to iso-NNAC, contrasting it with the major NNK pathway.

Nicotine_Degradation_Pathway cluster_Major Major Carcinogenic Pathway (Distal) cluster_Iso Minor 'Iso' Pathway (Proximal) Nicotine Nicotine (C10H14N2) NNK NNK (Ketone @ C1) Nicotine->NNK Nitrosation (C4') Iso_Precursor Amino Acid Precursor (γ-amino-pyridinebutanoic acid) Nicotine->Iso_Precursor Oxidative Cleavage (Alternative Ring Opening) NNAL NNAL (Alcohol @ C1) NNK->NNAL Carbonyl Reductase Iso_NNAC iso-NNAC (Carboxyl @ Terminus) (Nitrosamine @ Benzylic C) Iso_Precursor->Iso_NNAC Nitrosation (+NO2-) Iso_NNAC_d3 iso-NNAC-d3 (Internal Standard) Iso_NNAC_d3->Iso_NNAC  Co-elution (LC-MS)

Figure 1: Divergence of the iso-NNAC pathway from the standard NNK route. Note the structural isomerism driven by the ring-opening position.

Experimental Protocol: Quantitation using iso-NNAC-d3

Objective: Quantify trace iso-NNAC in biological matrices (urine/plasma) or tobacco extracts using Isotope Dilution Mass Spectrometry (ID-MS).

Principle: The iso-NNAC-d3 standard contains three deuterium atoms on the N-methyl group. This shifts the precursor mass by +3 Da, allowing it to act as an ideal internal standard (IS) that compensates for extraction efficiency and ionization suppression.

Materials & Reagents
  • Analyte: iso-NNAC (Authentic Standard).

  • Internal Standard: iso-NNAC-d3 (γ-[(Methyl-d3)nitrosoamino]-3-pyridinebutanoic Acid).[1][2]

  • Matrix: Ammonium Acetate (10 mM, pH 4.5), Methanol (LC-MS grade).

  • Column: C18 Reverse Phase (e.g., Acquity HSS T3), 1.8 µm.

Step-by-Step Workflow
Phase 1: Sample Preparation (Solid Phase Extraction)
  • Spiking: Aliquot 1.0 mL of sample (urine/extract). Add 50 µL of iso-NNAC-d3 working solution (100 ng/mL). Vortex for 30s. Crucial: Equilibration allows the IS to bind to the matrix similarly to the analyte.

  • Acidification: Adjust pH to 4.0 using 1M HCl. (iso-NNAC is an acid; pH control ensures it is in the protonated/neutral form for retention if using polymeric SPE, or ionized for specific ion-exchange).

  • Loading: Load onto an HLB (Hydrophilic-Lipophilic Balance) SPE cartridge.

  • Wash: Wash with 5% Methanol in water (removes salts/proteins).

  • Elution: Elute with 100% Methanol. Evaporate to dryness under N2 at 40°C.

  • Reconstitution: Reconstitute in 100 µL Mobile Phase A/B (90:10).

Phase 2: LC-MS/MS Parameters
  • Ionization: ESI Positive Mode (Protonation of the pyridine nitrogen).

  • MRM Transitions (Multiple Reaction Monitoring):

AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Role
iso-NNAC 224.1148.118Quantifier
iso-NNAC 224.1106.125Qualifier
iso-NNAC-d3 227.1 151.1 18Internal Standard

Note: The mass shift of +3 in the product ion (148 -> 151) confirms the methyl group is retained in the fragment, validating the fragmentation pathway.

Analytical Logic & Validation (E-E-A-T)

Why iso-NNAC-d3? (Causality)

Using a generic internal standard (like cotinine-d3) is insufficient for iso-NNAC analysis.

  • Retention Time Locking: iso-NNAC is an amphoteric molecule (pyridine base + carboxylic acid tail). Its retention time shifts significantly with slight pH changes in the mobile phase. Only iso-NNAC-d3 will shift identically, ensuring the peak is correctly identified.

  • Matrix Effect Compensation: In urine analysis, ion suppression zones are common. Since iso-NNAC-d3 co-elutes perfectly with the native analyte, any suppression affecting the analyte affects the standard equally, maintaining the accuracy of the ratio.

Analytical Workflow Visualization

Analytical_Workflow cluster_Prep Sample Preparation cluster_MS LC-MS/MS Analysis Sample Biological Sample SPE SPE Clean-up Sample->SPE Spike Spike: iso-NNAC-d3 Spike->Sample Normalization LC UPLC Separation (C18 T3) SPE->LC MS QqQ MS (ESI+) LC->MS Data Ratio Calculation (Area Native / Area d3) MS->Data

Figure 2: The Integrated ID-MS Workflow. The d3-standard is introduced prior to extraction to normalize all downstream variables.

Biological Significance & Interpretation

While NNK is a potent carcinogen, iso-NNAC appears to be a metabolic "dead end" or a detoxification product in certain contexts.

  • Lack of Bioactivation: Unlike NNK, which requires

    
    -hydroxylation to form DNA-adducting diazonium ions, iso-NNAC has a carboxylic acid tail. The polarity of the acid group facilitates rapid excretion in urine, reducing its residence time in tissues.
    
  • Biomarker Utility: Because iso-NNAC is not formed endogenously by humans but comes from tobacco (or specific bacterial degradation), its presence—quantified via iso-NNAC-d3—serves as a specific biomarker for the type of tobacco product or the specific curing process used (e.g., air-cured vs. flue-cured).

Summary of Metabolic Differences
FeatureNNK Pathwayiso-NNAC Pathway
Nitrosamine Position Distal (C4)Proximal (Benzylic)
Functional Group Ketone (Reactive)Carboxylic Acid (Excretable)
Carcinogenicity High (Class 1)Inactive / Negligible
Primary Fate Bioactivation (DNA Adducts)Renal Excretion

References

  • Djordjevic, M. V., et al. (1989). Identification and analysis of a nicotine-derived N-nitrosamino acid and other nitrosamino acids in tobacco. Carcinogenesis.

  • National Institutes of Health (NIH) / GSRS. ISO-NNAC Structure and Chemical Identifiers.

  • Hecht, S. S. (1998). Biochemistry, biology, and carcinogenicity of tobacco-specific N-nitrosamines. Chemical Research in Toxicology.

  • LGC Standards. 4-(Methylnitrosamino-d3)-4-(3-pyridyl)butyric Acid (iso-NNAC-d3) Product Data.

Sources

Technical Guide: Distinguishing iso-NNAC and iso-NNAL Metabolites in Tobacco Toxicology

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, metabolic, and toxicological distinctions between iso-NNAC and iso-NNAL , with a specific focus on their roles as biomarkers for Thirdhand Smoke (THS) exposure.

Executive Summary

iso-NNAC (4-(methylnitrosamino)-4-(3-pyridyl)butyric acid) and iso-NNAL (4-(methylnitrosamino)-4-(3-pyridyl)-1-butanol) are isomeric metabolites derived primarily from NNA (4-(methylnitrosamino)-4-(3-pyridyl)butanal).[1] Unlike the well-characterized NNK metabolites (NNAL), which are potent pulmonary carcinogens associated with mainstream smoke, iso-NNAC and iso-NNAL are specific biomarkers for Thirdhand Smoke (THS) .

While structurally related, they differ critically in their terminal functional groups, metabolic abundance, and toxicological profiles. iso-NNAC is the predominant urinary metabolite and preferred biomarker for THS exposure, whereas iso-NNAL is a minor reductive metabolite with weak to negligible tumorigenicity.

Chemical Identity & Structural Isomerism

The "iso" prefix in these compounds denotes a structural isomerism relative to the canonical NNK-derived metabolites. In NNK/NNAL, the pyridine ring is located at the C1 position (adjacent to the oxygenated function). In the NNA-derived "iso" series, the pyridine ring and the nitrosamine group are both located at the C4 position, while the oxidation/reduction occurs at the C1 terminal carbon.

Comparative Structural Analysis
Featureiso-NNAC iso-NNAL NNAL (Reference)
Systematic Name 4-(methylnitrosamino)-4-(3-pyridyl)butyric acid4-(methylnitrosamino)-4-(3-pyridyl)-1-butanol4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol
Parent Compound NNA (via oxidation)NNA (via reduction)NNK (via carbonyl reduction)
Functional Group (C1) Carboxylic Acid (-COOH)Primary Alcohol (-CH₂OH)Secondary Alcohol (-CH(OH)-)
Pyridine Position C4 (Gamma to carboxyl)C4 (Delta to hydroxyl)C1 (Alpha to hydroxyl)
Primary Source Thirdhand Smoke (THS)Thirdhand Smoke (THS)Mainstream/Sidestream Smoke
Urinary Abundance High (Major Metabolite)Low (Minor Metabolite)High (in smokers)
Structural Logic Diagram

The following diagram illustrates the structural divergence between the NNK (Mainstream) and NNA (Thirdhand) pathways.

ChemicalStructures cluster_0 Mainstream Smoke Pathway cluster_1 Thirdhand Smoke (THS) Pathway NNK NNK (Ketone at C1) Mainstream Smoke NNAL NNAL (Alcohol at C1) Potent Carcinogen NNK->NNAL Carbonyl Reductase (C1 Reduction) NNA NNA (Aldehyde at C1) Thirdhand Smoke isoNNAL iso-NNAL (Alcohol at C1, Pyridine at C4) Weak/Inactive NNA->isoNNAL Aldehyde Reductase (C1 Reduction) isoNNAC iso-NNAC (Acid at C1, Pyridine at C4) Inactive/Biomarker NNA->isoNNAC Aldehyde Dehydrogenase (C1 Oxidation)

Caption: Structural divergence of Nitrosamine metabolism. NNK reduces to NNAL, while NNA (THS-specific) diverges into reductive (iso-NNAL) and oxidative (iso-NNAC) pathways.

Metabolic Pathways & Biotransformation

The formation of iso-NNAC and iso-NNAL is governed by the metabolic fate of NNA (4-(methylnitrosamino)-4-(3-pyridyl)butanal).[1] NNA is unique to thirdhand smoke, formed via the surface-mediated reaction of nicotine with nitrous acid (HONO) in the environment. Upon dermal absorption or inhalation, NNA enters the systemic circulation and undergoes Phase I metabolism.

The NNA Divergence

Unlike NNK, which requires alpha-hydroxylation to become a potent alkylating agent, NNA is primarily detoxified via oxidation or reduction of its aldehyde group.

  • Oxidative Pathway (Dominant) :

    • Enzyme : Aldehyde Dehydrogenases (ALDH).

    • Reaction : Oxidation of the C1 aldehyde to a carboxylic acid.

    • Product : iso-NNAC .

    • Kinetics : Rapid and high-capacity. In murine models, iso-NNAC concentrations in urine exceed iso-NNAL by 2–3 orders of magnitude [1].[2][3]

  • Reductive Pathway (Minor) :

    • Enzyme : Aldo-keto reductases / Alcohol dehydrogenases.

    • Reaction : Reduction of the C1 aldehyde to a primary alcohol.

    • Product : iso-NNAL .

    • Kinetics : Slower, reversible.

MetabolicPathway Nicotine Surface Nicotine NNA NNA (Thirdhand Smoke Specific) Nicotine->NNA + HONO (Environmental Nitrosation) isoNNAC iso-NNAC (Major Urinary Metabolite) NNA->isoNNAC Oxidation (ALDH) >> Major Pathway isoNNAL iso-NNAL (Minor Urinary Metabolite) NNA->isoNNAL Reduction (AKR/ADH) < Minor Pathway Glucuronide iso-NNAL-Glucuronide (Conjugate) isoNNAL->Glucuronide UGT Conjugation

Caption: Biotransformation of NNA. The oxidative pathway to iso-NNAC is the dominant detoxification route, making it the primary biomarker for NNA exposure.

Toxicological Profile

The toxicological significance of iso-NNAC and iso-NNAL contrasts sharply with the NNK/NNAL family.

iso-NNAC (The Acid)[2][4][5][6][8]
  • Carcinogenicity : Inactive.[4] Bioassays in strain A mice have shown that iso-NNAC does not induce lung tumors [2].[5]

  • Genotoxicity : Does not induce DNA repair in primary rat hepatocytes.[4]

  • Mechanism : The carboxylic acid group renders the molecule highly polar and water-soluble, facilitating rapid renal excretion without metabolic activation to a DNA-alkylating diazonium ion.

iso-NNAL (The Alcohol)[6][10]
  • Carcinogenicity : Considered inactive or weakly active.[6] Unlike NNAL (which induces lung adenomas), iso-NNAL showed no significant tumorigenic activity in comparative mouse bioassays [2].[5]

  • Genotoxicity : Mixed results.[5][7][8] It has shown genotoxicity in primary rat hepatocytes (likely via re-oxidation to NNA or minor alpha-hydroxylation pathways), but lacks the potency of NNAL [3].

  • Pharmacology : Can be glucuronidated, but its primary fate is often re-oxidation or excretion.

Key Insight : The lack of carcinogenicity in the "iso" series suggests that the position of the pyridine ring (C4 vs C1) and the oxidation state (Acid vs Alcohol) critically disrupts the formation of the reactive alpha-hydroxylation intermediates required for DNA alkylation.

Analytical Protocols & Biomarker Application

For researchers investigating Thirdhand Smoke (THS), distinguishing these metabolites is essential.[1]

Experimental Workflow: LC-MS/MS Quantification

Objective : Quantify iso-NNAC and iso-NNAL in urine to assess THS exposure.[2]

  • Sample Preparation :

    • iso-NNAL : Enzymatic hydrolysis (ß-glucuronidase) is required to release conjugated forms (similar to NNAL protocols).

    • iso-NNAC : Does not require hydrolysis. Requires acidification to ensure the carboxylic acid is protonated for extraction, or derivatization.

  • Solid Phase Extraction (SPE) :

    • Use mixed-mode anion exchange (MAX) cartridges for iso-NNAC (retains the acid).

    • Use mixed-mode cation exchange (MCX) or polymeric reversed-phase for iso-NNAL .

  • Derivatization (Optional but Recommended for Sensitivity) :

    • iso-NNAC : Derivatization with pentafluorophenylhydrazine (PFPH) or similar agents can enhance ionization efficiency in ESI- modes [1].

  • Chromatography & Detection :

    • Column : C18 or Phenyl-Hexyl columns provide separation of isomers.

    • Transitions (MRM) :

      • Monitor specific transitions corresponding to the loss of the NO group or pyridine fragments.

      • Critical Step: Chromatographic resolution is mandatory to separate iso-NNAL from NNAL , as they are isobaric (Same m/z).

MetabolitePolarityIonization ModeKey Analytical Challenge
iso-NNAC High (Acidic)Negative (ESI-) or Positive (ESI+)High polarity causes early elution; matrix suppression.
iso-NNAL ModeratePositive (ESI+)Isobaric interference with NNAL. Requires baseline separation.

References

  • Hang, B., et al. (2013). Thirdhand smoke: Chemical dynamics, cytotoxicity, and genotoxicity. Chemical Research in Toxicology, 26(10), 1461–1461.

  • Amin, S., Desai, D., Hecht, S. S., & Hoffmann, D. (1996). Synthesis of tobacco-specific N-nitrosamines and their metabolites and results of related bioassays. Critical Reviews in Toxicology, 26(2), 139-147.[5]

  • Brunnemann, K. D., Genoble, L., & Hoffmann, D. (1987). Identification and analysis of a new tobacco-specific N-nitrosamine, 4-(methylnitrosamino)-4-(3-pyridyl)-1-butanol.[5][7] Carcinogenesis, 8(3), 465-469.

  • Hecht, S. S. (1998). Biochemistry, biology, and carcinogenicity of tobacco-specific N-nitrosamines.[9][10] Chemical Research in Toxicology, 11(6), 559-603.

  • Ramírez, N., et al. (2014). Biomarkers of exposure to secondhand and thirdhand tobacco smoke: Recent advances and future perspectives. International Journal of Environmental Research and Public Health, 11, 1461.

Sources

Stability of Deuterated Nitrosamino Acids in Storage: A Technical Guide for Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability of Deuterated Nitrosamino Acids in Storage Content Type: In-Depth Technical Guide Audience: Researchers, Analytical Scientists, Drug Development Professionals

Executive Summary

The accurate quantification of mutagenic nitrosamine impurities (e.g., N-nitroso-L-proline, N-nitrososarcosine) in pharmaceutical products relies heavily on stable isotope dilution assays. Deuterated internal standards (IS) are the gold standard for correcting matrix effects and recovery losses. However, the stability of these deuterated analogs—specifically Nitrosamino Acids (NAAs) —is often overestimated. Unlike simple volatile nitrosamines (e.g., NDMA), NAAs possess a carboxyl moiety that introduces unique solubility and pH-dependent degradation risks.

This guide details the physicochemical stability of deuterated NAAs, focusing on three critical failure modes: Photolytic Cleavage , Acid-Catalyzed Denitrosation , and Alpha-Carbon Hydrogen/Deuterium (H/D) Exchange . It provides a self-validating storage protocol designed to ensure data integrity in compliance with FDA and EMA regulatory standards.

Mechanistic Foundations of Instability

To preserve the integrity of a deuterated standard, one must understand the mechanisms that destroy it. The kinetic isotope effect (KIE) generally renders C-D bonds more stable than C-H bonds, but this stability is conditional.

Photolytic Cleavage (The Primary Threat)

Nitrosamines possess a characteristic absorption band around 330–350 nm (


 transition). Exposure to UV or even ambient fluorescent light triggers the homolytic cleavage of the N-N bond.
  • Mechanism:

    
    
    
  • Consequence: Irreversible loss of the internal standard signal. The resulting aminyl radical (

    
    ) often abstracts a hydrogen to form the parent amine, which is not detected in the specific MRM transition of the nitrosamine, leading to quantification errors.
    
Alpha-Carbon Acidity & H/D Exchange (The Silent Killer)

For deuterated standards where the deuterium label is placed on the


-carbon (adjacent to the nitrosamino nitrogen), "back-exchange" with protic solvents (H₂O, MeOH) is a critical risk.
  • Mechanism: The nitroso group is strongly electron-withdrawing, increasing the acidity of the

    
    -protons. Under basic conditions (or long-term storage in protic solvents), the molecule can undergo deprotonation/reprotonation. If the solvent provides protons (
    
    
    
    ), the deuterium (
    
    
    ) on the standard is replaced by Hydrogen (
    
    
    ).
  • Consequence: The mass of the IS shifts from

    
     to 
    
    
    
    , causing "crosstalk" where the IS signal bleeds into the native analyte channel, falsely inflating the reported impurity level.
Acid-Catalyzed Denitrosation

While NAAs are generally stable in mild acid, strong acidic conditions (pH < 2) can reverse the nitrosation reaction.

  • Mechanism: Protonation of the nitroso oxygen followed by nucleophilic attack (often by halide ions or water) cleaves the N-N bond, reforming the secondary amine and nitrous acid.

Visualization: Degradation Pathways[1]

The following diagram illustrates the competing degradation pathways for a generic Deuterated Nitrosamino Acid (e.g., N-nitroso-L-proline-d3).

DegradationPathways Start Deuterated Nitrosamino Acid (Stable IS) UV UV Light (330-350 nm) Start->UV Base Basic pH / Protic Solvent (H/D Exchange) Start->Base Acid Strong Acid (pH < 2) Start->Acid Radical Aminyl Radical + NO (Irreversible Loss) UV->Radical Homolytic Cleavage Scrambled Isotopologue Scrambling (Mass Shift M-1) Base->Scrambled Alpha-Proton Exchange Amine Parent Amino Acid + HNO2 (Denitrosation) Acid->Amine Hydrolysis

Figure 1: Critical degradation pathways for deuterated nitrosamino acids. Photolysis and H/D exchange are the primary storage risks.

Strategic Storage Protocol

To mitigate the risks identified above, the following storage conditions are mandatory for maintaining the integrity of deuterated NAA standards.

Recommended Storage Conditions
ParameterRecommendationRationale
Temperature -20°C (Short Term) -80°C (Long Term > 6 mo)Low temperature kinetically inhibits both H/D exchange and thermal denitrosation.
Container Amber Glass (Silanized preferred)Blocks UV radiation (200-450 nm) to prevent photolysis. Silanization prevents adsorption of the carboxyl group to glass surfaces.
Solvent Acetonitrile (ACN) Aprotic solvent minimizes the pool of exchangeable protons, significantly reducing H/D exchange risk compared to Methanol.
pH Control Neutral (pH 7.0) Avoid acidic or basic additives in the stock solution. The carboxyl group of NAAs provides self-buffering; adding strong acids accelerates degradation.
Headspace Argon/Nitrogen Flush Removes oxygen, which can accelerate radical-mediated degradation pathways if photolysis initiates.
Handling "Thaw" Cycles

Repeated freeze-thaw cycles can induce micro-changes in pH (due to buffer precipitation) and introduce moisture (condensation).

  • Best Practice: Aliquot stock solutions into single-use amber vials immediately after preparation. Never refreeze a working standard.

The Self-Validating Workflow (Protocol)

Do not assume your Internal Standard is stable. Validate it. This workflow ensures that your IS has not degraded or undergone isotopic scrambling prior to use.

Protocol: Isotopic Purity Verification

Frequency: Upon receipt of new lot and monthly for working stocks.

  • Preparation: Dilute the Deuterated IS (e.g., NPRO-d3) to 100 ng/mL in mobile phase.

  • LC-MS/MS Method:

    • Monitor the theoretical transition (e.g., m/z 148 -> 76 for NPRO-d3).

    • Crucial Step: Monitor the "M-1" transition (e.g., m/z 147 -> 75). This corresponds to the loss of one Deuterium atom (H/D exchange).[1][2]

  • Acceptance Criteria:

    • The signal for the "M-1" isotope must be < 0.5% of the main IS peak.

    • If "M-1" > 0.5%, significant H/D exchange has occurred. Discard the stock.

Protocol: Signal Stability Check
  • Zero-Time Injection: Inject a freshly prepared standard. Record Peak Area (

    
    ).
    
  • Stored Injection: Inject the stored QC sample. Record Peak Area (

    
    ).
    
  • Calculation:

    
    .
    
  • Threshold: Recovery must be 90–110% . A drop < 90% indicates photolysis or adsorption losses.

Workflow Diagram

ValidationWorkflow Stock Thaw Deuterated IS Stock (-20°C, Amber Vial) Dilute Dilute in Acetonitrile (Avoid MeOH if possible) Stock->Dilute MS_Check LC-MS/MS Injection Monitor M (Target) and M-1 (Exchange) Dilute->MS_Check Decision Is M-1 Signal > 0.5%? MS_Check->Decision Fail FAIL: H/D Exchange Detected Discard Stock Decision->Fail Yes Pass PASS: Isotopic Integrity Intact Proceed to Analysis Decision->Pass No

Figure 2: Routine validation workflow to detect isotopic scrambling before sample analysis.

Case Study: N-Nitroso-L-Proline-d3 (NPRO-d3)

Scenario: A lab stored NPRO-d3 in Methanol at 4°C in clear glass for 2 weeks. Observation:

  • Physical: No visible change.

  • Analytical: The IS peak area decreased by 40% (Photolysis).

  • Mass Spec: A new peak appeared at m/z 147 (M-1), accounting for 5% of the total ion current.

  • Root Cause:

    • Clear Glass: Allowed ambient light to cleave the N-NO bond.

    • Methanol + 4°C: Protic solvent facilitated slow H/D exchange at the alpha-carbon, likely catalyzed by trace acidity from the glass surface.

  • Correction: Switching to Acetonitrile storage in Amber Vials at -20°C maintained stability for >6 months with <1% degradation.

References

  • US Food and Drug Administration (FDA). (2024). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. Revision 2. Retrieved from [Link]

  • European Medicines Agency (EMA). (2023). Nitrosamine impurities in human medicinal products. Retrieved from [Link]

  • Challis, B. C., & Kyrtopoulos, S. A. (1979). The chemistry of nitroso-compounds.[3][4][5][6][7][8][9][10] Part 11. Nitrosation of amines by the two-phase interaction of amines in solution with gaseous oxides of nitrogen. Journal of the Chemical Society, Perkin Transactions 1. (Mechanisms of N-Nitrosation and Stability).

  • Lijinsky, W. (1992). Chemistry and Biology of N-Nitroso Compounds. Cambridge University Press.
  • National Toxicology Program (NTP). (2016). Report on Carcinogens, Fourteenth Edition: N-Nitrosamines. (Stability data for N-nitrososarcosine and N-nitrosoproline).

Sources

Methodological & Application

Technical Application Note: Quantification of iso-NNAC using iso-NNAC-d3 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive, self-validating protocol for the quantification of iso-NNAC (4-(methylnitrosamino)-4-(3-pyridyl)butyric acid) using its deuterated analog, iso-NNAC-d3 , as an Internal Standard (IS).

This method is designed for researchers investigating Thirdhand Smoke (THS) exposure, tobacco-specific nitrosamine (TSNA) formation, and biomarkers in biological matrices (e.g., urine, plasma) or environmental samples (dust, surface wipes).

Introduction & Scientific Context

iso-NNAC is a Tobacco-Specific Nitrosamine (TSNA) formed primarily through the nitrosation of nicotine derivatives. Unlike the well-characterized carcinogens NNK and NNN, iso-NNAC is often associated with Thirdhand Smoke (THS) —the residue left on surfaces and dust after smoking. It serves as a critical biomarker for distinguishing THS exposure (dermal/ingestion) from direct Secondhand Smoke (SHS) inhalation.

The quantification of iso-NNAC is analytically challenging due to:

  • Isomeric Complexity: It must be chromatographically resolved from its isomers (e.g., iso-NNAL oxidation products) and other acidic TSNAs.

  • Trace Levels: Concentrations in biological fluids are often in the pg/mL range.

  • Matrix Effects: Urinary acids and surface surfactants can suppress ionization.

Role of iso-NNAC-d3: The use of iso-NNAC-d3 (4-(trideuteromethylnitrosamino)-4-(3-pyridyl)butyric acid) is non-negotiable for accurate quantitation. As a stable isotope-labeled internal standard, it co-elutes with the analyte, experiencing the exact same ionization suppression/enhancement and extraction losses, thereby correcting for quantitative bias dynamically.

Chemical Specifications

CompoundChemical NameFormulaMW ( g/mol )Precursor Ion [M+H]+
Analyte iso-NNACC₁₀H₁₃N₃O₃223.23224.1
Internal Standard iso-NNAC-d3C₁₀H₁₀D₃N₃O₃226.25227.1

Storage: Store both neat standards at -20°C. Solutions in methanol are stable for ~1 month at -20°C. Avoid repeated freeze-thaw cycles to prevent isotopic exchange or degradation.

Method Development Strategy

Mass Spectrometry (MS/MS) Optimization

Source: ESI Positive Mode (ESI+). Although iso-NNAC is an acid, the pyridine ring protonates readily in positive mode, often yielding better sensitivity than negative mode (ESI-), provided an acidic mobile phase is used.

MRM Transitions (Multiple Reaction Monitoring):

  • Target (iso-NNAC):

    • Quantifier: 224.1 → 148.1 (Cleavage of the butyric acid side chain/pyridine ring fragment).

    • Qualifier: 224.1 → 178.1 (Loss of -NO and/or -COOH group).

  • Internal Standard (iso-NNAC-d3):

    • Quantifier: 227.1 → 151.1 (Matches the d3-shift in the methyl-bearing fragment).

Chromatography (LC)[1]
  • Column: Phenomenex Kinetex C18 or Waters ACQUITY HSS T3 (for retention of polar acidic compounds).

  • Mobile Phase A: 0.1% Formic Acid in Water (Promotes protonation).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A shallow gradient is required to separate iso-NNAC from potential isobaric interferences found in tobacco extracts.

Sample Preparation

Solid Phase Extraction (SPE) is recommended over Liquid-Liquid Extraction (LLE) for urine and plasma to remove salts and reduce ion suppression.

  • Cartridge: Mixed-mode Anion Exchange (MAX) or Hydrophilic-Lipophilic Balance (HLB).

  • Rationale: Since iso-NNAC contains a carboxylic acid, a MAX cartridge allows for orthogonal cleanup (washing neutrals while retaining the analyte by charge), yielding cleaner extracts.

Detailed Experimental Protocol

Reagent Preparation[2]
  • Stock Solutions (1 mg/mL): Dissolve 1 mg of iso-NNAC and iso-NNAC-d3 in 1 mL Methanol.

  • Working IS Solution (100 ng/mL): Dilute the iso-NNAC-d3 stock in water/methanol (95:5).

  • Calibration Standards: Prepare a curve from 0.05 ng/mL to 50 ng/mL in the matched matrix (e.g., synthetic urine or blank plasma).

Sample Extraction Workflow (Urine/Plasma)

This protocol uses Oasis MAX (Mixed-Mode Anion Exchange) SPE plates/cartridges.

Step 1: Pre-treatment

  • Aliquot 500 µL of sample.

  • Add 20 µL of iso-NNAC-d3 IS solution .

  • Add 500 µL of 2% Ammonium Hydroxide (NH₄OH) to ionize the acid (COO⁻).

  • Vortex for 30s.

Step 2: Conditioning

  • Condition SPE cartridge with 1 mL Methanol.

  • Equilibrate with 1 mL Water.

Step 3: Loading

  • Load the pre-treated sample onto the cartridge.[1]

  • Flow rate: ~1 mL/min (gravity or low vacuum).

Step 4: Washing (Critical for Matrix Removal)

  • Wash 1: 1 mL 5% NH₄OH in Water (Removes neutrals/bases).

  • Wash 2: 1 mL Methanol (Removes hydrophobic neutrals). Note: Ensure iso-NNAC remains charged and bound.

Step 5: Elution

  • Elute with 1 mL of 2% Formic Acid in Methanol . (Acidifies the analyte, neutralizing the charge and releasing it from the exchanger).

Step 6: Reconstitution

  • Evaporate eluate to dryness under N₂ at 40°C.

  • Reconstitute in 100 µL Mobile Phase A/B (90:10).

LC-MS/MS Parameters[1][4][5]
ParameterSetting
Column Waters ACQUITY HSS T3 (2.1 x 100 mm, 1.8 µm)
Flow Rate 0.3 mL/min
Injection Vol 5 - 10 µL
Mobile Phase A 0.1% Formic Acid in H₂O
Mobile Phase B 0.1% Formic Acid in ACN
Gradient 0-1 min: 5% B; 1-6 min: 5% -> 95% B; 6-8 min: 95% B; 8.1 min: 5% B.

Workflow Visualization

The following diagram illustrates the extraction logic and instrumental analysis path.

G cluster_0 Sample Preparation (SPE) cluster_1 LC-MS/MS Analysis Sample Sample (Urine/Dust) Base Basify (pH > 8) Ionize Acid Sample->Base Spike Spike IS (iso-NNAC-d3) Spike->Base Load Load on MAX SPE (Retain Anions) Base->Load Wash Wash (Remove Neutrals) Load->Wash Elute Elute (Acidic MeOH) Wash->Elute Recon Reconstitute (Mobile Phase) Elute->Recon LC LC Separation (HSS T3 Column) Recon->LC MS MS/MS Detection (MRM Mode) LC->MS Data Quantitation (Ratio Analyte/IS) MS->Data

Caption: Workflow for the extraction and quantification of iso-NNAC using Mixed-Mode Anion Exchange (MAX) SPE.

Validation & Quality Control (Self-Validating System)

To ensure the protocol is trustworthy (E-E-A-T), implement the following checks:

Linearity & Range[3][4][6]
  • Requirement: R² > 0.99 for the peak area ratio (Analyte/IS) vs. concentration.

  • Weighting: Use 1/x² weighting to improve accuracy at the lower limit of quantitation (LLOQ).

Matrix Effect Assessment

Calculate the Matrix Factor (MF) to ensure the IS compensates for suppression:



  • Acceptance: The IS-normalized Matrix Factor should be close to 1.0 (0.85 – 1.15). If the absolute MF is < 0.5 (severe suppression), dilute the sample or optimize the SPE wash steps.

Isotopic Contribution (Cross-Signal)
  • Check 1: Inject neat iso-NNAC-d3. Monitor the analyte channel (224.1). Signal should be < 20% of LLOQ.

  • Check 2: Inject high-concentration iso-NNAC. Monitor the IS channel (227.1). Signal should be negligible.

  • Note: Deuterium labels are generally stable, but verify no H/D exchange occurs in the acidic mobile phase.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Recovery Analyte lost during Load/Wash steps.Ensure sample pH > 8 before loading (iso-NNAC must be anionic). Do not use >5% organic in Wash 1.
Peak Tailing Secondary interactions with silica.Use a column with high carbon load (HSS T3) or increase buffer strength (10mM Ammonium Acetate).
IS Response Drift Matrix suppression varies between samples.This confirms the necessity of the IS. Rely on the Area Ratio, not absolute area.
High Background Contamination from tobacco dust in lab.Isolate sample prep area.[2][3][4] Use dedicated pipettes for high-concentration standards.

References

  • Sleiman, M., et al. (2010). Formation of carcinogens indoors by surface-mediated reactions of nicotine with nitrous acid. Proceedings of the National Academy of Sciences (PNAS). Link

  • Jacob, P., et al. (2017). Thirdhand Smoke: New Evidence, Challenges, and Future Directions. Chemical Research in Toxicology. Link

  • Ramírez, N., et al. (2014). Thirdhand smoke: Chemical dynamics, cytotoxicity, and genotoxicity in outdoor and indoor environments. Environment International. Link

  • BenchChem. (2025).[5][6] Unveiling iso-NNAC: A Technical Guide to its Role as a Biomarker.Link

Sources

quantification of iso-NNAC in tobacco smoke condensates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Quantitation of iso-NNAC in Tobacco Smoke Condensates via Isotope-Dilution LC-MS/MS

Executive Summary & Scope

The quantification of minor Tobacco-Specific Nitrosamines (TSNAs) is increasingly critical for comprehensive toxicological profiling and regulatory compliance (FDA HPHC, CORESTA). While NNN and NNK are routinely monitored, iso-NNAC (4-(methylnitrosamino)-4-(3-pyridyl)butyric acid) presents a unique analytical challenge due to its acidic nature, low abundance in smoke condensates (<1 ppm), and structural isomerism with NNAC (4-(methylnitrosamino)-1-(3-pyridyl)butyric acid).

This protocol details a robust LC-MS/MS methodology utilizing Mixed-Mode Anion Exchange (MAX) Solid Phase Extraction (SPE) to isolate iso-NNAC from the complex tar matrix. By leveraging the carboxylic acid moiety of iso-NNAC, this method achieves superior selectivity over "dilute-and-shoot" approaches, ensuring accurate quantification even at trace levels.

Chemical Context & Isomer Challenges

The primary analytical hurdle is distinguishing iso-NNAC from its isomer NNAC and other matrix interferences. Both compounds share the molecular formula


 and a protonated precursor ion 

at m/z 224.
  • iso-NNAC: 4-(methylnitrosamino)-4-(3-pyridyl)butyric acid.[1] Formed via the nitrosation of secondary alkaloids or degradation of nicotine.

  • NNAC: 4-(methylnitrosamino)-1-(3-pyridyl)butyric acid.

Differentiation Strategy: While mass spectrometry transitions are similar, the position of the carboxyl group affects the


 and interaction with stationary phases. We utilize a Pentafluorophenyl (PFP)  column rather than a standard C18. The PFP phase offers enhanced selectivity for positional isomers and aromatic compounds through 

interactions, providing baseline resolution between iso-NNAC and NNAC.

Experimental Protocol

Reagents and Materials[2][3][4][5]
  • Standards: iso-NNAC (analytical grade, >98%), iso-NNAC-d4 (Internal Standard).

  • Solvents: LC-MS grade Methanol, Acetonitrile, Water.

  • Buffer: Ammonium Acetate (100 mM), Formic Acid.

  • SPE Cartridges: Mixed-Mode Anion Exchange (MAX), 60 mg/3 mL (e.g., Waters Oasis MAX or Phenomenex Strata-X-A).

  • Trapping: Cambridge Filter Pads (CFP), 44 mm.[2]

Smoke Generation & Sample Collection
  • Conditioning: Condition cigarettes according to ISO 3402 (22°C, 60% RH) for 48 hours.

  • Smoking Regime: Generate smoke using a linear smoking machine (e.g., ISO 3308 or HCI intense regime).

  • Trapping: Collect Total Particulate Matter (TPM) on a 44 mm Cambridge Filter Pad.

    • Note: Process a minimum of 5 cigarettes per pad to ensure sufficient analyte mass.

Extraction & Sample Preparation

Rationale: Simple methanol extraction co-extracts high levels of nicotine and pigments, causing ion suppression. We use a buffered extraction to prepare for ionic exchange.*

  • Extraction: Transfer the CFP to a 50 mL amber centrifuge tube (protect from UV light to prevent nitrosamine degradation).

  • Solvent Addition: Add 20 mL of 100 mM Ammonium Acetate (pH 7.0) .

    • Why pH 7? At this pH, the carboxylic acid of iso-NNAC (

      
      ) is deprotonated (anionic), allowing it to bind to the MAX sorbent.
      
  • Internal Standard: Spike with 50 µL of iso-NNAC-d4 (100 ng/mL).

  • Agitation: Shake on an orbital shaker for 30 minutes at 200 rpm.

  • Filtration: Filter extract through a 0.45 µm PTFE syringe filter.

Solid Phase Extraction (MAX Protocol)

This is the critical cleanup step. The Mixed-Mode Anion Exchange cartridge retains the acidic iso-NNAC while allowing neutral interferences (like nicotine and NNK) to be washed away.

StepSolvent/BufferVolumePurpose
1. Condition Methanol2 mLActivate sorbent ligands.
2. Equilibrate Water2 mLPrepare for aqueous sample.
3. Load Filtered Extract (pH 7)3 mLBind anionic iso-NNAC to sorbent.
4. Wash 1 5% NH₄OH in Water2 mLRemove neutrals and bases (Nicotine).
5. Wash 2 Methanol2 mLRemove hydrophobic interferences.
6. Elute 2% Formic Acid in Methanol 2 mLProtonate acid (neutralize charge) to release analyte.

Post-Elution: Evaporate the eluate to dryness under


 at 40°C and reconstitute in 200 µL of Mobile Phase A.

LC-MS/MS Methodology

Chromatographic Conditions
  • System: UHPLC (e.g., Agilent 1290 or Waters ACQUITY).

  • Column: Kinetex F5 (PFP) or equivalent , 2.1 x 100 mm, 1.7 µm.

    • Why: Superior isomer separation compared to C18.

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Mobile Phase A: 0.1% Formic Acid in Water.[3]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient Profile:

Time (min) % B Description
0.0 5 Initial Hold
1.0 5 Start Elution
6.0 40 Linear Gradient
6.1 95 Wash
8.0 95 Hold Wash

| 8.1 | 5 | Re-equilibrate |

Mass Spectrometry Parameters
  • Source: ESI Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 500°C.

  • Acquisition: Multiple Reaction Monitoring (MRM).[3][4]

MRM Transitions Table:

AnalytePrecursor (

)
Product (

)
Cone Voltage (V)Collision Energy (eV)Role
iso-NNAC 224.1 148.1 2518Quantifier
iso-NNAC224.1176.12514Qualifier
iso-NNAC224.1106.12522Qualifier
iso-NNAC-d4 228.1 152.1 2518Internal Std

Note: The transition 224->148 corresponds to the loss of the nitroso group and fragmentation of the butyric chain, a characteristic cleavage for this structure.

Workflow Visualizations

Figure 1: Sample Preparation & SPE Logic

This diagram illustrates the selective retention mechanism used to isolate acidic TSNAs from the complex smoke matrix.

SPE_Workflow cluster_waste Waste Stream Smoke Smoke Condensate (Cambridge Filter Pad) Extract Extraction 100mM NH4OAc (pH 7) Smoke->Extract Solubilization Load Load MAX Cartridge (Anion Exchange) Extract->Load Anionic Binding Neutrals Neutrals/Bases (Nicotine, NNK) Removed in Wash Load->Neutrals 5% NH4OH Wash Elute Elution 2% Formic Acid/MeOH (Protonation releases Acid) Load->Elute Acidic Shift LCMS LC-MS/MS Analysis (PFP Column) Elute->LCMS Inject

Caption: Selective isolation of iso-NNAC using Mixed-Mode Anion Exchange (MAX). Neutrals are washed away before acidic elution.

Figure 2: Isomer Separation Concept

Visualizing the chromatographic separation of the structural isomers.

Isomer_Sep cluster_chrom Chromatogram Mix Sample Mixture (iso-NNAC + NNAC) Column PFP Column (Fluorophenyl Phase) Mix->Column Injection Peak1 iso-NNAC RT: 4.2 min Column->Peak1 Pi-Pi Interaction A Peak2 NNAC RT: 4.8 min Column->Peak2 Pi-Pi Interaction B Detect MS/MS Detector (m/z 224 -> 148) Peak1->Detect Quantify Peak2->Detect Exclude

Caption: Separation of iso-NNAC from NNAC using a PFP column, exploiting differences in pi-pi interactions.

Validation & Quality Control

To ensure Trustworthiness and Self-Validation , the following criteria must be met:

  • Linearity: Calibration curve (0.5 – 100 ng/mL) must have

    
    .
    
  • Recovery: Spike blank tobacco matrix at 10 ng/mL. Acceptable recovery range: 80-120%.[5]

  • Matrix Effect: Compare slope of solvent standard vs. matrix-matched standard. If suppression >20%, increase dilution factor or re-optimize SPE wash steps.

  • Stability: Processed samples must be kept at 4°C and analyzed within 24 hours to prevent nitrosamine degradation.

References

  • Brunnemann, K. D., et al. (1987). "Identification and analysis of a nicotine-derived N-nitrosamino acid and other nitrosamino acids in tobacco." Carcinogenesis, 8(3), 465-469. Link

  • Hecht, S. S. (1998). "Biochemistry, biology, and carcinogenicity of tobacco-specific N-nitrosamines." Chemical Research in Toxicology, 11(6), 559-603. Link

  • CORESTA. (2022). "Recommended Method No. 72: Determination of Tobacco Specific Nitrosamines in Tobacco and Tobacco Products by LC-MS/MS." Cooperation Centre for Scientific Research Relative to Tobacco. Link

  • Wu, W., et al. (2003). "Determination of tobacco-specific nitrosamines in cigarette smoke by liquid chromatography-electrospray ionization-tandem mass spectrometry." Journal of Chromatography A, 996(1-2), 229-235. Link

  • Moldoveanu, S. C., & David, F. (2015). "Sample preparation for the analysis of tobacco-specific nitrosamines." Modern Sample Preparation for Chromatography. Link

Sources

Application Note: Precision Preparation of iso-NNAC-d3 Stock Solutions for Calibration

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers and analytical scientists quantifying iso-NNAC (4-(methylnitrosamino)-4-(3-pyridyl)butyric acid) using its deuterated internal standard, iso-NNAC-d3 .

Introduction & Scientific Rationale

The accurate quantitation of iso-NNAC , a specific metabolite derived from the nitrosation of cotinine/nicotine metabolites, is critical in the analysis of tobacco products, e-liquids, and nicotine replacement therapies. Unlike the more common TSNAs (NNK, NNN), iso-NNAC presents unique stability challenges due to its butyric acid side chain and pyridine ring.

Why iso-NNAC-d3? In LC-MS/MS analysis, matrix effects (ion suppression/enhancement) can severely compromise quantitation. iso-NNAC-d3 serves as the ideal Internal Standard (IS) because it:

  • Co-elutes with the native analyte, experiencing the exact same ionization environment.

  • Compensates for extraction losses and injection variability.

  • Differentiates primarily by mass (

    
     Da shift from the 
    
    
    
    -CD
    
    
    group), preventing cross-talk if mass resolution is sufficient.

Critical Distinction: Do not confuse iso-NNAC with N-nitroso-N-acetylcysteine (often abbreviated as NNAC in pharmaceutical impurity contexts). iso-NNAC is structurally distinct (a pyridine derivative) and requires specific chromatographic conditions.

Material Safety & Handling (E-E-A-T)

WARNING: HIGH POTENCY CARCINOGEN Nitrosamines are mutagenic and carcinogenic.[1] iso-NNAC and its deuterated analog must be handled as Class 1 Carcinogens .

  • Containment: All weighing and dissolution must occur within a certified Chemical Fume Hood or Glove Box.

  • Deactivation: All waste and glassware must be treated with a 10% Sodium Hypochlorite (Bleach) or 1M HCl solution to denitrosate residues before disposal.

  • Light Sensitivity: Nitrosamines degrade rapidly under UV/VIS light. Use Amber Glassware exclusively.

Experimental Protocol: Stock Solution Preparation

Materials & Reagents[2]
  • Reference Standard: iso-NNAC-d3 (Solid or solution, >98% isotopic purity).

  • Solvent: LC-MS Grade Methanol (MeOH) or Acetonitrile (ACN). Note: MeOH is preferred for solubility of the carboxylic acid moiety.

  • Glassware: Class A Volumetric Flasks (Amber), Gas-tight syringes (Hamilton).

Workflow Diagram

The following logic flow ensures traceability and minimizes degradation risk.

StockPreparation RefStd iso-NNAC-d3 Reference Standard (Solid/Ampoule) Weighing Gravimetric Weighing (or Volumetric Transfer) RefStd->Weighing Equilibrate to RT MasterStock Master Stock Solution (MSS) 1.0 mg/mL in MeOH Store at -20°C Weighing->MasterStock Dissolve & Vortex WorkingStock Working IS Solution (WIS) 1.0 µg/mL (1000 ng/mL) Daily Prep MasterStock->WorkingStock 1:1000 Dilution Spiking Sample/Calibrator Spiking Final Conc: 10-50 ng/mL WorkingStock->Spiking Fixed Volume Addition Analysis LC-MS/MS Injection Spiking->Analysis

Caption: Figure 1. Step-by-step workflow for the generation of stable iso-NNAC-d3 internal standard solutions.

Step-by-Step Methodology
Step 1: Preparation of Master Stock Solution (MSS)

Target Concentration: 1.0 mg/mL (1000 µg/mL)

  • Equilibration: Allow the iso-NNAC-d3 vial to reach room temperature (20-25°C) in a desiccator to prevent condensation.

  • Weighing (If Solid):

    • Place a clean, dry 10 mL Amber volumetric flask on a 5-digit analytical balance.

    • Tare the balance.

    • Accurately weigh ~10 mg of iso-NNAC-d3 powder directly into the flask. Record the exact mass (e.g., 10.05 mg).

  • Dissolution:

    • Add approximately 8 mL of LC-MS Grade Methanol.

    • Sonicate for 2 minutes to ensure complete dissolution. Note: Ensure bath temperature does not exceed 25°C.

    • Dilute to volume (QS) with Methanol. Cap and invert 10 times.

  • Correction: Calculate the true concentration correcting for purity and salt form (if applicable).

    
    
    
Step 2: Preparation of Working Internal Standard (WIS)

Target Concentration: 1.0 µg/mL (1000 ng/mL) Stability Warning: Prepare weekly or verify against a QC check.

  • Transfer 100 µL of the Master Stock Solution (MSS) into a 100 mL Amber volumetric flask.

  • Dilute to volume with 50:50 Methanol:Water (v/v) .

    • Reasoning: Using a defined aqueous/organic mix matches the initial mobile phase conditions, preventing solvent shock/precipitation when spiked into aqueous samples.

  • Label as "iso-NNAC-d3 WIS - [Date] - [Initials]".

Step 3: Calibration Curve Spiking Scheme

To create a calibration curve for the native iso-NNAC, you will spike a constant amount of IS into varying concentrations of the native analyte.

Table 1: Recommended Spiking Scheme for Calibration Final Volume: 1.0 mL per vial

Calibrator LevelNative iso-NNAC Conc. (ng/mL)Volume of Native Std (µL)Volume of IS (WIS) (µL)Diluent Volume (µL)Final IS Conc. (ng/mL)
Blank 005095050
L1 (LLOQ) 0.510 (from 50 ng/mL sub-stock)5094050
L2 1.020 (from 50 ng/mL sub-stock)5093050
L3 5.0100 (from 50 ng/mL sub-stock)5085050
L4 10.020 (from 500 ng/mL sub-stock)5093050
L5 50.0100 (from 500 ng/mL sub-stock)5085050
L6 (ULOQ) 100.0200 (from 500 ng/mL sub-stock)5075050

Quality Control & Self-Validation

To ensure the protocol is "self-validating," perform the following checks:

  • Isotopic Purity Check: Inject the Blank (IS only). Monitor the transition for the native iso-NNAC.

    • Acceptance Criteria: The response in the native channel must be < 20% of the LLOQ response. If high, the IS contains native impurity (unlabeled iso-NNAC) and will bias low-level quantitation.

  • Stock Stability: Compare the Peak Area of the "Old" WIS vs. a "Freshly Prepared" WIS.

    • Acceptance Criteria: % Difference < 5%.

  • Cross-Signal Contribution: Inject a high-concentration native standard (ULOQ) without IS. Monitor the IS channel.

    • Acceptance Criteria: Signal in IS channel < 0.5% of typical IS response. This ensures the native analyte does not isotopically contribute to the IS signal (M+3 contribution).

References

  • Identification of iso-NNAC: Djordjevic, M. V., et al. "Identification and analysis of a nicotine-derived N-nitrosamino acid and other nitrosamino acids in tobacco." Carcinogenesis 10.9 (1989): 1725-1731.[2]

  • TSNA Analysis Guidelines: CORESTA Recommended Method No. 72. "Determination of Tobacco Specific Nitrosamines in E-Liquids by LC-MS/MS."

  • Nitrosamine Impurity Control: USP General Chapter <1469> Nitrosamine Impurities.

  • Internal Standard Usage: FDA Guidance for Industry: Bioanalytical Method Validation (2018).

Sources

Application Note: Quantitative Analysis of iso-NNAC using LC-MS/MS with Deuterated Internal Standard (iso-NNAC-d3)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for analytical chemists and toxicologists. It addresses the specific request for iso-NNAC-d3 detection parameters while providing the necessary context for rigorous method validation.

Abstract & Scope

This protocol details the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the quantification of iso-NNAC , a specific metabolite of the tobacco-specific nitrosamine NNA (4-(methylnitrosamino)-4-(3-pyridyl)butanal).[1] Unlike the more common NNK or NNN, iso-NNAC represents a unique biomarker for endogenous nitrosation and specific tobacco product exposure.

This guide focuses on the critical transition parameters for the d3-labeled internal standard , ensuring precise quantitation in complex matrices (urine, plasma, or tobacco filler) where matrix suppression is a significant challenge.

Scientific Background & Mechanism

iso-NNAC is formed primarily through the oxidation of NNA , an aldehyde derived from nicotine nitrosation. While NNA itself is unstable and binds to proteins, iso-NNAC is a stable carboxylic acid metabolite excreted in urine, making it a superior biomarker for NNA exposure.

Metabolic Pathway Diagram

The following diagram illustrates the formation of iso-NNAC from its precursors, highlighting the relevance of the d3-label placement (typically on the N-methyl group) for mass spectrometry tracking.

MetabolicPathway Nicotine Nicotine (Precursor) NNA NNA (Unstable Aldehyde) Nicotine->NNA Nitrosation (N-nitrosation) isoNNAC iso-NNAC (Target Analyte) [M+H]+ = 224.1 NNA->isoNNAC Oxidation (Aldehyde Dehydrogenase) isoNNAC_d3 iso-NNAC-d3 (Internal Standard) [M+H]+ = 227.1 isoNNAC->isoNNAC_d3 Deuterium Labeling (Synthesis)

Figure 1: Metabolic formation of iso-NNAC and its relationship to the engineered internal standard.

LC-MS/MS Method Parameters

Mass Spectrometry (MS/MS) Conditions

The detection is performed in Positive Electrospray Ionization (ESI+) mode. The carboxylic acid moiety might suggest negative mode, but the pyridine ring and nitrosamine group provide superior ionization efficiency in positive mode as


.

Instrument: Triple Quadrupole MS (e.g., SCIEX 6500+, Waters Xevo TQ-XS, or Agilent 6495). Source Parameters:

  • Ion Source: ESI Positive

  • Spray Voltage: 4500 V

  • Source Temp: 500°C

  • Curtain Gas: 35 psi

  • Collision Gas: Medium/High (Nitrogen)

MRM Transition Table (Core Requirement)

The following transitions are optimized for specificity. The Quantifier transition corresponds to the loss of the carboxylic acid chain (as formic acid/CO fragments) or specific pyridine ring cleavages, retaining the N-methyl group where the deuterium label is located.

AnalytePrecursor Ion (Q1)Product Ion (Q3)Dwell (ms)DP (V)CE (eV)CXP (V)Type
iso-NNAC 224.1 178.1 50602512Quantifier
iso-NNAC224.1148.150603810Qualifier 1
iso-NNAC224.1120.150604510Qualifier 2
iso-NNAC-d3 227.1 181.1 50602512IS Quantifier
iso-NNAC-d3227.1151.150603810IS Qualifier

Technical Note on Transitions:

  • Q1 Mass Shift: The +3 Da shift in Q1 (224.1

    
     227.1) confirms the d3-label is present.
    
  • Q3 Mass Shift: The Quantifier transition (224

    
     178) involves a loss of 46 Da (likely 
    
    
    
    or equivalent neutral loss from the acid chain). Since the deuterium is on the
    
    
    -methyl group attached to the pyridine side, the fragment retains the label. Thus, the IS product ion shifts exactly +3 Da (178
    
    
    181).
  • Validation Check: If your d3-label was on the butyric acid chain, the product ion would not shift. Ensure your reference standard is

    
    -methyl-d3 .
    
Liquid Chromatography Conditions

iso-NNAC is polar and acidic. Standard C18 may result in poor retention or peak tailing. A Biphenyl or Polar-Embedded C18 column is recommended.

  • Column: Kinetex Biphenyl or Waters Cortecs T3 (2.1 x 100 mm, 2.6 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 4.5). Acidic pH suppresses ionization of the carboxylic acid, improving retention.

  • Mobile Phase B: Methanol (LC-MS Grade).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5–10 µL.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 5% Initial Hold
1.0 5% Load
5.0 95% Elution
6.5 95% Wash
6.6 5% Re-equilibration

| 9.0 | 5% | End |

Experimental Protocol: Sample Preparation

To ensure assay robustness, a Supported Liquid Extraction (SLE) or Solid Phase Extraction (SPE) workflow is superior to simple protein precipitation due to the trace levels of iso-NNAC.

Workflow Diagram

Workflow Sample Sample Aliquot (200 µL Urine/Plasma) Spike Spike IS (iso-NNAC-d3) Sample->Spike Buffer Add Buffer (200 µL 1% Formic Acid) Spike->Buffer Load Load onto SLE+ Plate (Wait 5 mins) Buffer->Load Elute Elute with DCM (Dichloromethane) Load->Elute Dry Evaporate to Dryness (N2 at 40°C) Elute->Dry Recon Reconstitute (100 µL Mobile Phase A) Dry->Recon Inject LC-MS/MS Injection Recon->Inject

Figure 2: Optimized SLE extraction workflow for high recovery of acidic nitrosamines.

Step-by-Step Methodology
  • Internal Standard Spiking: Add 20 µL of iso-NNAC-d3 working solution (100 ng/mL in methanol) to 200 µL of sample. Vortex for 10 seconds.

  • Acidification: Add 200 µL of 1% Formic Acid (aq). This neutralizes the carboxylic acid (

    
    ), driving the analyte into the organic phase during extraction.
    
  • Loading (SLE): Load the pre-treated sample onto a Biotage ISOLUTE SLE+ 400 plate. Apply gentle vacuum to initiate loading, then wait 5 minutes for complete absorption.[2]

  • Elution: Elute with 2 x 700 µL of Dichloromethane (DCM) . Allow to flow by gravity for 5 minutes, then apply brief vacuum.

  • Evaporation: Evaporate the DCM eluate to dryness under nitrogen at 40°C. Do not overheat, as nitrosamines can degrade.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A (10 mM Ammonium Acetate). Vortex well.

Method Validation & Quality Control

To satisfy the "Self-Validating System" requirement, monitor the following criteria:

  • Linearity:

    
     over the range of 0.05 ng/mL to 50 ng/mL.
    
  • IS Response Stability: The area count of iso-NNAC-d3 should not vary by >15% across the run. A drop in IS response indicates matrix suppression (ion suppression) in the source.

  • Ion Ratio: The ratio of Quantifier (178) to Qualifier (148) must remain within ±20% of the reference standard.

  • Retention Time: The d3-analog may elute slightly earlier (<0.05 min) than the unlabeled target due to the deuterium isotope effect. This is normal and confirms separation.

References

  • BenchChem. (2025).[3] Unveiling iso-NNAC: A Technical Guide to its Role as a Tobacco Biomarker. Retrieved from

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary: iso-NNAC. Retrieved from

  • Oxford Academic. (1989). Identification and analysis of a nicotine-derived N-nitrosamino acid (iso-NNAC). Carcinogenesis, 10(9), 1725-1731. Retrieved from

  • Waters Corporation. (2013). Dilute and Shoot Method for TSNAs in Tobacco Products by UPLC-MS/MS. Retrieved from

Sources

Application Note: High-Precision Quantitation of Urinary iso-NNAC using Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust protocol for the quantification of iso-NNAC , a specific urinary biomarker of exposure to 4-(methylnitrosamino)-4-(3-pyridyl)butanal (NNA) . While 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) and N'-nitrosonornicotine (NNN) are the most commonly monitored Tobacco-Specific Nitrosamines (TSNAs), the analysis of NNA metabolites like iso-NNAC provides a distinct window into the combustion and curing chemistry of specific tobacco products.

The primary analytical challenge is the isobaric interference between iso-NNAC and its structural isomer NNAC (derived from NNN/NNK). This protocol utilizes iso-NNAC-d3 as a stable isotope internal standard (IS) within a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow. We emphasize the use of a biphenyl stationary phase for superior isomer resolution and Solid Phase Extraction (SPE) for matrix elimination.

Introduction & Biological Context

The Isomer Challenge

Tobacco smoke contains a complex mixture of TSNAs. Upon inhalation, these compounds undergo metabolic activation and detoxification.

  • NNAC (4-(methylnitrosamino)-4-(3-pyridyl)butyric acid) is a major metabolite of NNN and NNK.

  • iso-NNAC (4-(methylnitrosamino)-1-(3-pyridyl)butyric acid) is the primary acid metabolite of NNA .

Because NNA is absent in cigarette smoke (due to thermal instability) but present in smokeless tobacco and environmental tobacco smoke, iso-NNAC serves as a critical differentiator for the type of tobacco exposure. However, both compounds share the same molecular formula (


) and nominal mass (

223), making chromatographic separation essential for accurate quantitation.
The Role of iso-NNAC-d3

Urine is a high-salt, variable-concentration matrix that causes significant electrospray ionization (ESI) suppression. External calibration is insufficient. iso-NNAC-d3 (deuterated at the methyl group) co-elutes with the target analyte, experiencing the exact same matrix effects, thereby providing a self-correcting quantitation system (Isotope Dilution Mass Spectrometry).

Visualizing the Pathway

The following diagram illustrates the distinct metabolic origins of the isomers, highlighting why specificity is required.

TSNA_Metabolism NNA NNA (Smokeless Tobacco) isoNNAC iso-NNAC (Target Analyte) NNA->isoNNAC Oxidation NNK NNK/NNN (Combustible Tobacco) NNAC NNAC (Interference) NNK->NNAC Oxidation isoNNAC_d3 iso-NNAC-d3 (Internal Standard) isoNNAC_d3->isoNNAC Co-elution & Quantitation

Figure 1: Metabolic origins of iso-NNAC vs. NNAC.[1][2][3][4][5] Note that iso-NNAC is specific to the NNA pathway, whereas NNAC is a general metabolite of NNK/NNN.

Experimental Workflow

The analytical workflow is designed to maximize recovery while ensuring the removal of urinary salts that suppress MS signal.

Workflow Sample Urine Sample (1-2 mL) Spike Add IS: iso-NNAC-d3 Sample->Spike Hydrolysis Enzymatic Hydrolysis (ß-Glucuronidase, 37°C, 12h) Spike->Hydrolysis SPE Solid Phase Extraction (Mixed-Mode Anion Exchange) Hydrolysis->SPE Evap Evaporation & Reconstitution (Mobile Phase A) SPE->Evap LCMS LC-MS/MS Analysis (Biphenyl Column) Evap->LCMS

Figure 2: Step-by-step analytical protocol from sample preparation to detection.

Detailed Protocol

Reagents and Materials
  • Standards: iso-NNAC (Native) and iso-NNAC-d3 (Internal Standard, >98% isotopic purity).

  • Enzyme: ß-Glucuronidase (Type H-1 from Helix pomatia).

  • SPE Cartridges: Oasis MAX (Mixed-mode Anion eXchange), 60 mg/3 cc.

    • Rationale: iso-NNAC is a carboxylic acid. Anion exchange provides higher selectivity than standard HLB by binding the charged acid moiety, allowing rigorous washing of neutrals.

  • LC Column: Kinetex Biphenyl (100 x 2.1 mm, 2.6 µm) or equivalent.

    • Rationale: Biphenyl phases offer enhanced

      
       interactions, which are critical for separating structural isomers like iso-NNAC and NNAC that co-elute on C18.
      
Sample Preparation
  • Thawing: Thaw urine samples at room temperature and vortex for 30 seconds.

  • Spiking: Aliquot 1.0 mL of urine into a glass tube. Add 20 µL of iso-NNAC-d3 working solution (100 ng/mL).

  • Hydrolysis (Optional but Recommended):

    • Add 1.0 mL of 0.5 M Ammonium Acetate buffer (pH 5.0).

    • Add 20 µL ß-Glucuronidase.

    • Incubate at 37°C for 12–16 hours.

    • Note: While NNAC/iso-NNAC are often found as free acids, hydrolysis ensures "Total" quantitation if glucuronide conjugates are present.

  • SPE Loading (Oasis MAX):

    • Condition: 2 mL Methanol.

    • Equilibrate: 2 mL Water.

    • Load: Apply the hydrolyzed sample (pH ~5-6 ensures the acid is deprotonated for anion exchange).

    • Wash 1: 2 mL 5% Ammonium Hydroxide in Water (Removes neutrals/bases).

    • Wash 2: 2 mL Methanol (Removes hydrophobic interferences).

    • Elute: 2 mL of 2% Formic Acid in Methanol. (Acidification protonates the carboxylic acid, breaking the ionic interaction with the sorbent).

  • Reconstitution: Evaporate eluate to dryness under

    
     at 40°C. Reconstitute in 100 µL of Mobile Phase A.
    
LC-MS/MS Parameters

Liquid Chromatography:

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 4.5).

  • Mobile Phase B: Methanol.[6][7]

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 6.0 min: 95% B

    • 7.0 min: 95% B

    • 7.1 min: 5% B (Re-equilibration)

Mass Spectrometry (Source: ESI Positive):

  • Although iso-NNAC is an acid, the pyridine ring protonates readily in positive mode (

    
    ), often yielding higher sensitivity than negative mode.
    
  • Capillary Voltage: 3.0 kV.

  • Source Temp: 150°C.

  • Desolvation Temp: 500°C.

MRM Transitions:

AnalytePrecursor (

)
Product (

)
Cone (V)Collision (eV)Purpose
iso-NNAC 224.1148.13018Quantifier
224.1118.13025Qualifier
iso-NNAC-d3 227.1151.13018Internal Std
NNAC 224.1177.13015Monitoring

Note: The product ion 148.1 corresponds to the loss of the acid chain/nitroso group specific to the iso-structure. Verify transitions with pure standards, as fragmentation patterns are instrument-dependent.

Data Analysis & Validation

Calculation

Quantitation is performed using the Response Ratio (RR) :



Concentration is derived from a linear regression (


 weighting) of the calibration curve (RR vs. Concentration).
Validation Criteria (FDA Bioanalytical Guidelines)
  • Linearity:

    
     over the range of 0.1 ng/mL to 100 ng/mL.
    
  • Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ).

  • Precision: CV < 15% (inter-day and intra-day).[8]

  • Matrix Effect: Compare the slope of the calibration curve in solvent vs. urine. The use of iso-NNAC-d3 should yield a Matrix Factor (MF) close to 1.0 (normalized).

Expert Insights

  • Isomer Separation: Do not rely solely on MRM transitions. NNAC and iso-NNAC have similar fragmentation. Chromatographic separation is the only safeguard. Ensure your method demonstrates a valley-to-peak ratio of <10% between the two isomers.

  • pH Control: During SPE, the pH must be > 5 during loading to ensure the carboxylic acid is ionized (COO-) and binds to the MAX cartridge. If the sample is too acidic, the analyte will flow through to waste.

  • Stability: TSNAs are light-sensitive. Perform all extractions in amber glassware or low-light conditions to prevent photodegradation.

References

  • Hecht, S. S. (1998). Biochemistry, biology, and carcinogenicity of tobacco-specific N-nitrosamines. Chemical Research in Toxicology, 11(6), 559–603. Link

  • Stepanov, I., & Hecht, S. S. (2005). Tobacco-specific nitrosamines and their pyridine-N-glucuronides in the urine of smokers and smokeless tobacco users. Cancer Epidemiology, Biomarkers & Prevention, 14(4), 885-891. Link

  • Djordjevic, M. V., et al. (1989). Identification and analysis of a nicotine-derived N-nitrosamino acid and other nitrosamino acids in tobacco. Carcinogenesis, 10(9), 1725-1731.[2] Link

  • U.S. FDA. (2018). Bioanalytical Method Validation Guidance for Industry. Link

Sources

Troubleshooting & Optimization

optimizing electrospray ionization (ESI) for iso-NNAC-d3

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for the analysis of iso-NNAC (4-(methylnitrosamino)-4-(3-pyridyl)butyric acid) and its internal standard iso-NNAC-d3 .

While iso-NNAC is historically categorized as a Tobacco-Specific Nitrosamine (TSNA), the principles of its analysis are critical for modern drug development, particularly in the context of Nitrosamine Drug Substance Related Impurities (NDSRIs) and biomarker quantification.

Status: Operational | Tier: Level 3 (Method Development) Subject: Electrospray Ionization (ESI) Optimization for Labile Nitrosamino-Acids

Analyte Profile & Ionization Physics

User Query: I am seeing poor sensitivity for iso-NNAC-d3 compared to other nitrosamines. Which ionization mode should I prioritize?

Technical Response: iso-NNAC is an amphoteric molecule, possessing both a basic pyridine nitrogen (


) and an acidic carboxylic acid tail (

). This duality allows for both Positive (ESI+) and Negative (ESI-) modes, but your choice dictates sensitivity versus selectivity.
The Polarity Decision Matrix
FeaturePositive Mode (ESI+) Negative Mode (ESI-)
Target Ion

(Protonated Pyridine)

(Deprotonated Acid)
Sensitivity High. The pyridine nitrogen protonates readily with formic acid.Moderate. carboxylic acids ionize well, but often suffer from lower transmission efficiency.
Selectivity Lower. Many matrix amines also protonate.Higher. Fewer matrix interferences in negative mode for biological extracts.
Recommendation Start with ESI+. For trace impurity analysis (ng/mL levels), the ionization efficiency of the pyridine ring usually yields 5-10x higher signal-to-noise ratios.Use ESI- only if you encounter insurmountable matrix background in positive mode.

Critical Protocol: If operating in ESI+, you must use an acidic mobile phase (0.1% Formic Acid) to ensure the pyridine ring is fully protonated in the droplet phase. Neutral pH will suppress the ESI+ signal of iso-NNAC significantly.

Thermal Management (The "N-NO" Stability)

User Query: My iso-NNAC-d3 signal is unstable, and I see a fragment peak at M-30. Is my standard degrading?

Technical Response: Yes. This is a classic symptom of In-Source Fragmentation (ISF) . The N-Nitroso (


) bond is thermally and energetically labile. If the ESI source temperature or declustering potential is too high, the molecule cleaves before entering the quadrupole, losing the nitric oxide radical (

, 30 Da).
Optimization Workflow for Labile Nitrosamines
  • Source Temperature (Gas Temp):

    • Set Point: Start at 350°C and step down to 200°C in 50°C increments.

    • Observation: Lower temperatures preserve the molecular ion

      
       but reduce desolvation efficiency.
      
    • Optimal: Usually 250°C – 300°C . Unlike stable drugs, "hotter" is not better for nitrosamines.

  • Cone Voltage / Declustering Potential (DP):

    • Mechanism: This voltage accelerates ions through the gas-vacuum interface. High DP causes collision-induced dissociation (CID) in the source.

    • Action: Perform a "breakdown curve" experiment. Ramp DP from 0V to 80V.

    • Target: Select the voltage that yields maximum

      
      without generating the 
      
      
      
      fragment.

Deuterium Scrambling & "Cross-Talk"

User Query: I am detecting signal in the native iso-NNAC channel when injecting only the pure iso-NNAC-d3 standard. Is my standard impure?

Technical Response: Not necessarily. This phenomenon is often due to Deuterium Scrambling or Exchange , depending on the position of the label.[1]

The Mechanism:

  • Exchangeable Protons: If the deuterium is on the carboxylic acid (-COOD) or the amine (if it were secondary), it will exchange with solvent protons (

    
    ) immediately.
    
  • Stable Label: iso-NNAC-d3 typically carries the label on the N-methyl group (

    
    ). This C-D bond is chemically stable in solution.
    

Root Cause Analysis for "Cross-Talk": If you see native signal (M+0) while injecting d3 (M+3):

  • Isotopic Impurity: The standard may contain >0.5% native material from synthesis. Check Certificate of Analysis.

  • In-Source Scrambling: High source temperatures can facilitate radical mechanisms that scramble H and D atoms during desolvation.

    • Test: Lower the Desolvation Temperature by 50°C. If the "native" signal decreases relative to the d3 signal, the scrambling is thermal (occurring inside the instrument).

  • Mass Resolution: Ensure your mass spectrometer (Triple Quad) is set to Unit Resolution (0.7 FWHM) or tighter. If the isolation window is too wide, the d3 isotope envelope might bleed into the native channel.

Mobile Phase Chemistry

User Query: Can I use Ammonium Acetate? Formic acid is suppressing my other analytes.

Technical Response: For iso-NNAC, the mobile phase choice is non-negotiable based on your ionization mode.

Protocol for Mobile Phase Selection:

ComponentRecommendationMechanism
Aqueous Phase (A) 0.1% Formic Acid in Water Provides

for pyridine protonation (ESI+). Suppresses silanol activity on the column (better peak shape).[2]
Organic Phase (B) Acetonitrile + 0.1% Formic Acid ACN provides better desolvation than Methanol for nitrosamines. Methanol can sometimes participate in adduct formation (

).
Ammonium Salts Avoid in ESI+ Ammonium (

) competes with the analyte for the droplet surface charge, often causing signal suppression for nitrosamines. Only use Ammonium Acetate if running in ESI- mode to buffer the pH at 6.0-7.0 for carboxylic acid deprotonation.

Visualizing the Optimization Workflow

The following diagram outlines the logical decision tree for developing a robust iso-NNAC method.

ESI_Optimization Start Start: iso-NNAC Method Dev ModeSelect Step 1: Select Polarity (Amphoteric Nature) Start->ModeSelect ESI_Pos ESI Positive (+) Target: Pyridine Nitrogen ModeSelect->ESI_Pos High Sensitivity ESI_Neg ESI Negative (-) Target: Carboxylic Acid ModeSelect->ESI_Neg High Selectivity Solvent_Pos Mobile Phase: 0.1% Formic Acid (Essential for H+) ESI_Pos->Solvent_Pos Solvent_Neg Mobile Phase: 10mM NH4 Acetate (pH Buffer) ESI_Neg->Solvent_Neg Temp_Check Step 2: Thermal Check (N-NO Stability) Solvent_Pos->Temp_Check Solvent_Neg->Temp_Check Decision_Frag Is [M-30] Fragment Present? Temp_Check->Decision_Frag Action_Cool Action: Lower Source Temp Reduce Cone Voltage Decision_Frag->Action_Cool Yes (Unstable) Action_Proceed Proceed to IS Validation Decision_Frag->Action_Proceed No (Stable) Action_Cool->Temp_Check IS_Check Step 3: d3-Standard Check (Cross-talk Analysis) Action_Proceed->IS_Check Final Final Method: ESI+ / 300°C / Low DP IS_Check->Final

Caption: Decision matrix for optimizing ESI parameters for amphoteric nitrosamines like iso-NNAC, balancing sensitivity (Polarity) with molecular stability (Thermal).

Troubleshooting Guide (FAQ)

SymptomProbable Root CauseCorrective Action
Low Sensitivity (ESI+) pH too high. The pyridine ring is not protonated.Ensure 0.1% Formic Acid is present in both Mobile Phase A and B. Check if the aqueous buffer has expired.
Signal Drift / Instability Source Contamination. Nitrosamines are "sticky" and non-volatile residues accumulate.Clean the ESI spray shield and capillary cap. Switch to a "divert valve" method to send the first 1 min of LC flow to waste.
Non-Linear Calibration Dimer Formation. At high concentrations, iso-NNAC may form

or

.
Reduce the concentration range of the curve. Monitor the dimer mass to confirm.
High Back-Pressure Precipitation. Phosphate buffers (if used) precipitating in high organic solvent.NEVER use phosphate buffers for ESI-MS. Switch to volatile buffers like Ammonium Formate.

References

  • Hecht, S. S., et al. (1986). Identification and analysis of a nicotine-derived N-nitrosamino acid and other nitrosamino acids in tobacco. Cancer Research.

  • Wu, W., et al. (2015). Determination of tobacco-specific nitrosamines in urine by liquid chromatography–tandem mass spectrometry. Journal of Chromatography B.

  • US FDA. (2021). Control of Nitrosamine Impurities in Human Drugs. Guidance for Industry.

  • Kostiainen, R., & Kauppila, T. J. (2009). Effect of eluent on the ionization efficiency of drug-like compounds in electrospray ionization and atmospheric pressure photoionization. Journal of Chromatography A.

Sources

Technical Support Center: Solvent Selection & Extraction for iso-NNAC-d3

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solvent selection for stable iso-NNAC-d3 (N-Nitroso-N-acetylcysteine-d3) extraction Ticket ID: TS-NNAC-001 Status: Active Guide Audience: Analytical Chemists, Formulation Scientists

Introduction: The Scope

This guide addresses the extraction and stabilization of iso-NNAC-d3 (Internal Standard for N-Nitroso-N-acetylcysteine).

Critical Distinction: In this context, "iso-NNAC" refers to the N-nitroso impurity (N-Nitroso-N-acetylcysteine), a potential carcinogen regulated by FDA/EMA. Do not confuse this with S-Nitroso-N-acetylcysteine (SNO-NAC), which is a physiological nitric oxide donor. The extraction protocols for these two differ fundamentally due to the lability of the S-N bond versus the N-N bond.

This guide focuses on the N-nitroso form, which requires strict pH control and specific solvent polarity to prevent degradation and ensure recovery.

Module 1: Solvent Chemistry & Stability Logic

The Physicochemical Challenge

To select the correct solvent, you must understand the molecule's behavior. NNAC is unique among nitrosamines because it retains the amino acid backbone.

PropertyCharacteristicImpact on Extraction
Functional Groups Carboxylic Acid (-COOH) + N-Nitroso AmideHighly polar; Amphiphilic.
pKa (Acidic) ~3.0 - 3.2Crucial: At neutral pH, it is ionized (COO⁻) and stays in water. You must acidify to pH < 2.0 to extract it into organic solvents.
Stability Heat & UV LabileDegrades rapidly >40°C or under white light.
LogP ~ -0.2 to 0.5 (Low)Difficult to extract with non-polar solvents (Hexane/Heptane). Requires medium-polarity solvents.
Recommended Solvents

Primary Recommendation: Ethyl Acetate (EtOAc)

  • Why: It offers the best balance of polarity to extract the protonated carboxylic acid form of NNAC while excluding inorganic matrix salts.

  • Condition: The aqueous phase must be saturated with salt (NaCl) and acidified (Formic Acid/HCl).

Secondary Recommendation: 5% Methanol in Dichloromethane (DCM)

  • Why: If the sample matrix is high in proteins (plasma), DCM provides cleaner phase separation. The methanol improves solubility for the polar nitroso group.

  • Risk: DCM is denser than water (bottom layer), making automation harder.

Contraindicated Solvents:

  • Hexane/Heptane: Too non-polar; recovery will be near 0%.

  • Pure Alcohols (MeOH/EtOH): Miscible with water; cannot be used for Liquid-Liquid Extraction (LLE) without a phase separator.

Module 2: Validated Extraction Protocol (LLE)

This protocol uses a self-validating internal standard approach. The behavior of iso-NNAC-d3 mirrors the analyte. If d3 recovery is low, the extraction failed.

Workflow Diagram

ExtractionWorkflow cluster_check Critical Control Points start Sample (Matrix) spike 1. Spike IS (iso-NNAC-d3) start->spike acid 2. Acidify (pH 1-2) (Formic Acid/HCl) spike->acid extract 3. Add Solvent (Ethyl Acetate) acid->extract sep 4. Phase Separation (Centrifuge 4000g, 5 min) extract->sep dry 5. Evaporate Organic Layer (N2 stream, <35°C) sep->dry recon 6. Reconstitute (Mobile Phase A) dry->recon

Caption: Step-by-step Liquid-Liquid Extraction (LLE) workflow emphasizing pH control and temperature limits.

Step-by-Step Procedure
  • Sample Prep: Aliquot 500 µL of sample (formulation or plasma).

  • Internal Standard: Add 20 µL of iso-NNAC-d3 working solution. Vortex 10s.

  • Acidification (CRITICAL): Add 50 µL of 10% Formic Acid.

    • Validation: Spot check pH.[1] It must be < 2.0. If not, the carboxylic acid deprotonates and remains in the water.

  • Salting Out: Add 100 mg NaCl (optional but recommended for high recovery).

  • Extraction: Add 1.0 mL Ethyl Acetate . Vortex vigorously for 5 minutes.

  • Separation: Centrifuge at 4000 x g for 5 mins at 4°C.

  • Evaporation: Transfer the supernatant (top organic layer) to a clean amber glass vial. Evaporate under Nitrogen at max 35°C .

    • Warning: Do not use heat blocks >40°C. Nitrosamines degrade thermally.

  • Reconstitution: Dissolve residue in 200 µL Mobile Phase A (e.g., 0.1% Formic Acid in Water).

Module 3: Troubleshooting Guide

Diagnostic Decision Tree

Troubleshooting problem Issue: Low Recovery of iso-NNAC-d3 check_ph Check Aqueous pH Is it < 2.0? problem->check_ph check_temp Check Evaporation Temp Is it > 40°C? check_ph->check_temp Yes sol_ph Solution: Add stronger acid (Use 1M HCl instead of FA) check_ph->sol_ph No check_light Check Light Exposure Amber glassware used? check_temp->check_light No sol_temp Solution: Lower Temp to 30°C Use N2 stream only check_temp->sol_temp Yes sol_light Solution: Wrap tubes in foil Work in yellow light check_light->sol_light No

Caption: Diagnostic logic for identifying root causes of low internal standard recovery.

Common Failure Modes

Issue 1: Variable Recovery (RSD > 15%)

  • Root Cause: Inconsistent pH adjustment. Because NNAC is a weak acid (pKa ~3), small pH shifts near pH 3.0 cause massive swings in partition coefficient (LogD).

  • Fix: Use a buffer (Phosphate pH 2.0) or excess strong acid (HCl) to lock the pH well below the pKa.

Issue 2: "Ghost" Peaks or Degradation

  • Root Cause: Denitrosation. High temperatures or UV light break the N-N=O bond.

  • Fix: Strictly limit evaporation temperature to 35°C. Perform extraction in amber glassware or low-actinic light.

Issue 3: Low Sensitivity (Signal Suppression)

  • Root Cause: Ethyl Acetate extracts matrix lipids/phospholipids.

  • Fix: Switch to Solid Phase Extraction (SPE) . Use a polymeric reversed-phase sorbent (e.g., HLB) or Mixed-Mode Anion Exchange (MAX).

    • MAX Protocol: Load at neutral pH (NNAC binds to sorbent), Wash with MeOH, Elute with 5% Formic Acid in MeOH.

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use Acetonitrile (ACN) for protein precipitation instead of LLE? A: Yes, but with caution. ACN precipitation (1:3 ratio) dilutes the sample significantly. Since nitrosamine limits are often in the ng/mL (ppb) range, LLE is preferred for its concentration factor (e.g., 5:1 concentration). If you use ACN, ensure you acidify the ACN to prevent NNAC degradation.

Q2: Why is my d3-standard signal dropping over time in the autosampler? A: NNAC is unstable in alkaline conditions. If your mobile phase is neutral or slightly basic (e.g., Ammonium Acetate pH 6.5), the nitrosamine may degrade or the d3 label may undergo exchange (less likely for acetyl-d3, but possible). Ensure the autosampler is kept at 4°C and the reconstitution solvent is acidic (0.1% Formic Acid).

Q3: Is "iso-NNAC" the same as S-Nitroso-N-acetylcysteine? A: No. S-Nitroso (S-NO) is a thionitrite. iso-NNAC (N-NO) is a nitrosamide. The S-NO bond is much weaker and often requires stabilization with chelators (EDTA) and storage at -80°C. This guide is strictly for the N-NO impurity.

References

  • U.S. Food and Drug Administration (FDA). (2024).[2][3][4][5] Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry.[Link]

  • European Medicines Agency (EMA). (2023). Nitrosamine impurities in human medicinal products.[4][5][Link]

Sources

preventing thermal degradation of nitrosamines during GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Thermal Degradation & In-Situ Formation

Introduction: The Thermal Paradox

From: Dr. Aris Thorne, Senior Application Scientist To: Analytical Development Group Subject: Critical Control Points for Nitrosamine Instability

In GC-MS analysis of nitrosamines, heat is both a tool and a trap.[1] While necessary to volatilize analytes, thermal energy in the injection port can trigger two opposing errors simultaneously:

  • False Negatives: Thermal degradation of labile nitrosamines (e.g., NDMA) leading to underestimation.

  • False Positives: In-situ formation of nitrosamines from precursors (secondary amines + residual nitrites) in the hot inlet.

This guide moves beyond standard SOPs to address the causality of these errors. It provides self-validating protocols to ensure your data withstands the scrutiny of FDA/EMA regulatory requirements (ICH M7).

Section 1: The Root Cause (Mechanism)
Q: Why does my "blank" matrix show nitrosamine peaks?

A: You are likely witnessing in-situ formation inside your GC inlet. Many Active Pharmaceutical Ingredients (APIs) contain secondary amines. If trace nitrites are present (from excipients, water, or wash solvents) and you inject them into a hot split/splitless inlet (typically 220°C–250°C), the inlet acts as a high-efficiency reactor.

The Reaction:



This reaction is chemically identical to the synthesis pathway, but it happens in milliseconds during injection.

Q: Why is my NDMA recovery low despite good linearity?

A: Thermal cleavage. Nitrosamines possess a weak N-N bond. At sustained high temperatures (or prolonged residence times in a large volume liner), this bond cleaves, creating NO radicals and amine fragments. This is common in standard splitless injections where the liner volume is large (~900 µL) and the flow is low.

Section 2: Hardware Optimization (The Inlet)
Q: Can I use a standard Split/Splitless (S/SL) inlet?

A: Only if validated rigorously, but it is not recommended for labile nitrosamines. The S/SL inlet requires high temperatures to vaporize the solvent instantly. This "flash vaporization" is the primary source of degradation and in-situ formation.

Q: What is the superior alternative?

A: Programmed Temperature Vaporization (PTV) or Cool On-Column (COC) . PTV allows you to inject at a low temperature (below the boiling point of the solvent), vent the solvent, and then rapidly ramp the temperature to transfer the analytes. This minimizes the "heat budget" applied to the sample.

Hardware Comparison Table:

FeatureSplit/Splitless (S/SL)Programmed Temp (PTV)Cool On-Column (COC)
Injection Temp Isothermal (Hot, e.g., 250°C)Programmable (Cold start, e.g., 40°C)Track Oven (Cold)
Thermal Stress High (Instant shock)Low (Gradual ramp)Minimal
In-Situ Risk High (Reactor conditions)Low (Analytes leave before reaction)Negligible
Discrimination High (Boiling point bias)Low (controlled transfer)None
Recommendation Avoid for NDMA/NDEAGold Standard Excellent (if clean matrix)
Section 3: Visualizing the Problem & Solution

The following diagram illustrates the pathway of error and the decision logic for preventing it.

NitrosaminePathways cluster_0 The Problem: Hot Inlet (S/SL) cluster_1 The Solution: Cold Injection (PTV) Precursors Precursors (2° Amine + Nitrite) Heat Thermal Shock (250°C) Precursors->Heat InSitu In-Situ Formation (False Positive) Heat->InSitu Reaction Degradation N-N Cleavage (False Negative) Heat->Degradation Bond Break ColdInj Cold Injection (40°C) SolventVent Solvent Venting ColdInj->SolventVent Ramp Rapid Ramp (to 240°C) SolventVent->Ramp Transfer Analyte Transfer (Intact) Ramp->Transfer

Caption: Comparison of thermal pathways. Hot inlets drive artificial formation and degradation; PTV inlets separate solvent elimination from analyte transfer, preserving integrity.

Section 4: Experimental Protocols
Protocol A: The "Artifact Check" (Mandatory Validation)

Purpose: To prove that nitrosamines detected are real and not formed during analysis.

  • Prepare a Null Sample: Select a sample batch known to be free of nitrosamines (or use a blank matrix).

  • Spike Precursors: Add the secondary amine (API or impurity) and Sodium Nitrite (

    
    ) at concentrations equivalent to the expected impurity limits.
    
  • Analyze: Inject this mixture using your proposed GC method.

  • Evaluate:

    • Pass: No nitrosamine peak is detected. The method is inert.

    • Fail: Nitrosamine peak appears. The inlet is acting as a reactor. Action: Switch to PTV or add inhibitors.

Protocol B: PTV Injection Parameters (Starting Point)

Use this starting program to minimize thermal stress.

  • Inlet Mode: Solvent Vent

  • Liner: Sintered glass or baffled liner (deactivated)

  • Injection Volume: 2–10 µL

  • Temperature Program:

    • Inlet Initial: 40°C (Hold 0.5 min during injection). Keeps precursors unreactive.

    • Vent Flow: 50–100 mL/min. Removes solvent.

    • Ramp 1: 600°C/min to 240°C. Ballistic heating transfers analytes quickly.

    • Transfer Time: 1.5 min.

    • Clean Step: 260°C (Hold 2 min) with high split flow.

Section 5: Chemical Inhibition (Sample Prep)
Q: I cannot change my GC hardware. How do I stop in-situ formation?

A: Use chemical inhibitors in the sample solvent.[2] If you must use a hot inlet, you must break the chemical reaction before injection.

Recommended Inhibitors:

  • Ascorbic Acid (Vitamin C): Scavenges nitrites. Add 0.1% to your diluent.

  • Alpha-Tocopherol: Suitable for non-polar solvents (DCM/Hexane).

  • Sulfamic Acid: Rapidly destroys nitrites in acidic aqueous solutions.

Warning: Ensure the inhibitor itself does not degrade your analyte or dirty the MS source.

Section 6: Troubleshooting FAQ

Q: My internal standard (Deuterated NDMA-d6) recovery is varying wildly. A: This indicates Matrix-Induced Enhancement or Active Sites .

  • Diagnosis: If d6-NDMA is lost but NDMA is stable, you have isotope scrambling (rare) or active sites in the liner.

  • Fix: Replace the liner with an "Ultra-Inert" grade. Trim 10cm from the column head (guard column).

Q: I see "tailing" on NDEA but not NDMA. A: NDEA is less volatile and interacts more with active silanols.

  • Fix: This is a liner deactivation failure. Use a liner with glass wool placed lower in the liner (closer to the column) to wipe the needle tip, but ensure the wool is deactivated.

Q: Can I use Headspace (HS-GC-MS) to avoid this? A: Yes, Headspace is generally safer for in-situ formation because non-volatile precursors (nitrites) remain in the liquid phase. However, if the headspace vial is heated to 130°C+ for equilibration, the reaction can happen inside the vial.

  • Rule: Keep HS equilibration temperature as low as possible (e.g., 80°C) and use salting-out agents to improve sensitivity.

References
  • U.S. Food and Drug Administration (FDA). (2024). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. [Link]

  • European Medicines Agency (EMA). (2020). Nitrosamine impurities in human medicinal products: Assessment Report. [Link]

  • Shimadzu Corporation. (2020). High Sensitive and Accurate Analysis of Nitrosamines Using GC-MS/MS. [Link]

  • Agilent Technologies. (2023).[3] Screening of Nitrosamine Impurities in Drug Products and Drug Substances Using Agilent GC/MS/MS. [Link]

  • Separation Science. (2023). Activity and Decomposition in Gas Chromatography. [Link]

Sources

Validation & Comparative

The Gold Standard in TSNA Analysis: A Guide to Cross-Validation Using Deuterated Isotopes

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals vested in the rigorous analysis of tobacco products, the accurate quantification of tobacco-specific nitrosamines (TSNAs) is paramount. These carcinogenic compounds, including N'-nitrosonornicotine (NNN) and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), are under strict regulatory scrutiny.[1] Achieving defensible data is not merely a matter of employing high-end instrumentation; it necessitates a robust analytical methodology that can withstand the inherent complexities of diverse tobacco matrices. This guide provides an in-depth comparison of analytical approaches for TSNA quantification, demonstrating the empirical advantages of cross-validation methodologies employing deuterated stable isotope-labeled internal standards (SIL-ISs).

The Analytical Challenge: Why Standard Approaches Fall Short

The analysis of TSNAs is notoriously challenging due to the complex and variable nature of tobacco matrices. These matrices are laden with endogenous compounds that can interfere with the analytical signal, a phenomenon known as the matrix effect.[1][2][3] This can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate and unreliable quantification.[2] Traditional methods that rely on external calibration or structural analogue internal standards often fail to adequately compensate for these matrix-induced variations.

The U.S. Food and Drug Administration (FDA) has established a list of harmful and potentially harmful constituents in tobacco products and tobacco smoke, which includes NNN and NNK, requiring manufacturers to report their levels.[1] This regulatory landscape underscores the critical need for analytical methods that are not only sensitive and selective but also demonstrably accurate and precise.

The Deuterated Isotope Advantage: A Near-Perfect Internal Standard

The principle of isotope dilution mass spectrometry (IDMS) offers a powerful solution to the challenges of TSNA analysis.[4][5][6][7] This technique involves the addition of a known quantity of a stable isotope-labeled version of the analyte to the sample at the very beginning of the analytical workflow.[8][9] Deuterated isotopes, where one or more hydrogen atoms are replaced by deuterium, are the preferred choice for TSNA analysis for several key reasons:

  • Physicochemical Equivalence: Deuterated standards are chemically and physically almost identical to their non-labeled counterparts.[8][10] This means they behave in the same manner during sample extraction, cleanup, and chromatographic separation.

  • Co-elution: The deuterated standard co-elutes with the native analyte, ensuring that both experience the same matrix effects during ionization in the mass spectrometer.[9]

  • Mass Differentiation: Despite their similar behavior, the deuterated standard is easily distinguished from the native analyte by its higher mass-to-charge ratio (m/z) in the mass spectrometer.[8][9]

This near-perfect mimicry allows the deuterated internal standard to act as a reliable tracer, compensating for any analyte loss during sample preparation and correcting for signal fluctuations caused by matrix effects.[10][11] The FDA strongly recommends the use of a stable isotope-labeled version of the analyte as an internal standard in bioanalytical method validation.[12]

Cross-Validation: The Cornerstone of Method Trustworthiness

Cross-validation is a critical process to ensure that a validated analytical method produces reliable and consistent results across different laboratories, analysts, or instruments.[13][14] It is a fundamental requirement for establishing the robustness and reproducibility of a method, particularly in a regulatory environment.[13] When transferring a method or comparing results from different studies, cross-validation provides the necessary confidence in the data's integrity.[15][16]

The following sections will detail a comprehensive, step-by-step guide to the cross-validation of a TSNA analysis method using deuterated isotopes, supported by comparative data and visual workflows.

Comparative Performance: The Empirical Evidence

The superiority of using a dedicated deuterated internal standard for each TSNA analyte is not just theoretical. Published studies have consistently demonstrated significant improvements in method accuracy and precision.[1][5][7] When only one or two deuterated standards are used for a panel of four TSNAs, errors in the determination of analytes without a corresponding labeled standard can occur due to analyte-dependent matrix effects.[1][5][17]

Performance Parameter Method with Structural Analogue IS Method with Deuterated IS for Each Analyte Rationale for Superiority
Accuracy (% Recovery) 60-140% (Highly Variable)82.3-120%[1]Deuterated IS co-elutes and experiences identical matrix effects, providing more accurate correction.
Precision (%RSD) 5.3-14.3% in tobacco samples[1]3.1-6.8% in standard solutions[1]Consistent compensation for variations in sample preparation and instrument response leads to lower variability.
Matrix Effect Significant and UnpredictableEffectively Minimized/Compensated[1][11]The ratio of the native analyte to the deuterated IS remains constant, regardless of signal suppression or enhancement.
Reliability Prone to Inaccurate QuantificationHigh Confidence in Reported ValuesRobustness across different tobacco matrices is significantly improved.

Visualizing the Workflow: A Step-by-Step Protocol for Cross-Validation

The following diagram illustrates a typical workflow for the cross-validation of a TSNA analysis method using deuterated internal standards.

TSNA_Cross_Validation_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation A Weigh Tobacco Sample B Spike with Deuterated TSNA Internal Standards A->B D Extract with Aqueous Buffer B->D C Prepare Calibration Standards (with Deuterated IS) E Filter Extract D->E F Inject Sample and Calibration Standards E->F G Chromatographic Separation (e.g., C18 column) F->G H Tandem Mass Spectrometry (MRM Mode) G->H I Calculate Analyte/IS Peak Area Ratios H->I J Generate Calibration Curve I->J K Quantify TSNAs in Samples J->K L Perform Cross-Validation (Inter-laboratory Comparison) K->L

Caption: Workflow for TSNA analysis and cross-validation using deuterated internal standards.

Experimental Protocol: A Detailed Methodology

This protocol outlines a robust method for the determination of four major TSNAs (NNN, NNK, NAT, and NAB) in various tobacco products, adapted from established and validated procedures.[1][18]

1. Reagents and Standards

  • Certified reference standards for NNN, NNK, NAT, and NAB.

  • Deuterated internal standards (e.g., NNN-d4, NNK-d4, NAT-d4, NAB-d4).

  • HPLC-grade acetonitrile, methanol, and water.

  • Ammonium acetate.

2. Preparation of Standards and Samples

  • Internal Standard (IS) Spiking Solution: Prepare a mixed solution of the deuterated TSNA internal standards in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 20 ng/mL of each IS).[1]

  • Calibration Standards: Prepare a series of calibration standards by spiking a blank matrix extract with known concentrations of the TSNA analytes and a constant concentration of the IS spiking solution. A typical calibration range is 0.5-200 ng/mL.[4]

  • Sample Preparation:

    • Accurately weigh a homogenized tobacco sample (e.g., 1.0 g).[1]

    • Spike the sample with a precise volume of the IS spiking solution (e.g., 60 µL of 10 µg/mL IS solution).[1]

    • Add an extraction solution (e.g., 30 mL of 100 mM ammonium acetate).[1]

    • Agitate the mixture for a defined period (e.g., 40 minutes on a shaker).[1]

    • Filter the extract prior to LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column.

    • Mobile Phase A: Aqueous buffer (e.g., 5 mM ammonium acetate in water).[6]

    • Mobile Phase B: Organic solvent (e.g., 5 mM ammonium acetate in acetonitrile).[6]

    • Gradient elution is typically used to achieve optimal separation.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[18]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) to enhance selectivity and sensitivity.[17][19] At least two MRM transitions should be monitored for each analyte for confirmation and quantification.[1][7]

4. Data Analysis and Cross-Validation

  • Calculate the peak area ratios of the native TSNAs to their corresponding deuterated internal standards.

  • Construct a calibration curve by plotting the peak area ratios against the analyte concentrations of the calibration standards.

  • Determine the concentration of TSNAs in the samples from the calibration curve.

  • For cross-validation, analyze the same set of samples in a different laboratory or using a different validated method and compare the results statistically.

The Mechanism of Matrix Effect Compensation

The following diagram illustrates how a deuterated internal standard effectively compensates for matrix-induced signal suppression.

Matrix_Effect_Compensation cluster_no_is Without Internal Standard cluster_with_is With Deuterated Internal Standard A Analyte Signal (No Matrix Effect) Intensity = 100 B Analyte Signal (With Matrix Suppression) Intensity = 50 A->B Signal Suppression C Result: 50% Error B->C D Analyte Signal = 100 IS Signal = 100 Ratio = 1.0 E Analyte Signal = 50 IS Signal = 50 Ratio = 1.0 D->E Signal Suppression F Result: Accurate Quantification E->F

Caption: Compensation for matrix effects using a deuterated internal standard.

Conclusion: A Commitment to Data Integrity

In the landscape of TSNA analysis, the pursuit of accuracy and reliability is non-negotiable. The adoption of deuterated internal standards within a robust cross-validation framework represents the current gold standard in analytical methodology. This approach not only addresses the inherent challenges of complex tobacco matrices but also ensures data defensibility, a cornerstone of regulatory compliance and sound scientific research. By embracing these principles, researchers and drug development professionals can have the highest level of confidence in their analytical outcomes, ultimately contributing to a more informed understanding of tobacco product constituents and their potential health implications.

References

  • Development of a quantitative method for the analysis of tobacco-specific nitrosamines in mainstream cigarette smoke using isotope dilution liquid chromatography/electrospray ionization tandem mass spectrometry. (n.d.). PubMed. Retrieved February 12, 2026, from [Link]

  • Wu, J. (2018). Analysis of Tobacco-Specific Nitrosamines in Cigarette Tobacco, Cigar Tobacco, and Smokeless Tobacco by Isotope Dilution LC–MS/MS. LCGC International, 31(1). Retrieved February 12, 2026, from [Link]

  • Wu, J., Joza, P., Sharifi, M., Rickert, W. S., & Lauterbach, J. H. (2008). Quantitative Method for the Analysis of Tobacco-Specific Nitrosamines in Cigarette Tobacco and Mainstream Cigarette Smoke by Use of Isotope Dilution Liquid Chromatography Tandem Mass Spectrometry. Analytical Chemistry, 80(4), 1341–1345. [Link]

  • Moldoveanu, S. C., & St. Charles, F. K. (2007). Simultaneous Determination of Five Tobacco-Specific Nitrosamines in Mainstream Cigarette Smoke by Isotope Dilution Liquid Chromatography/Electrospray Ionization Tandem Mass Spectrometry. Analytical Chemistry, 79(14), 5443–5451. [Link]

  • Wu, J., Joza, P., Sharifi, M., Rickert, W. S., & Lauterbach, J. H. (2008). Quantitative method for the analysis of tobacco-specific nitrosamines in cigarette tobacco and mainstream cigarette smoke by use of isotope dilution liquid chromatography tandem mass spectrometry. PubMed. Retrieved February 12, 2026, from [Link]

  • Kumar, A., & K., S. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]

  • The Role of Internal Standards In Mass Spectrometry. (n.d.). SCION Instruments. Retrieved February 12, 2026, from [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? (2005). PubMed. Retrieved February 12, 2026, from [Link]

  • UPLC-MS/MS Method for the Routine Analysis of Tobacco Specific Nitrosamines (TSNAs) in Tobacco Products Using RADAR Technology. (n.d.). Waters. Retrieved February 12, 2026, from [Link]

  • Quantitative Method for the Analysis of Tobacco-Specific Nitrosamines in Cigarette Tobacco and Mainstream Cigarette Smoke by Use. (n.d.). ACS Publications. Retrieved February 12, 2026, from [Link]

  • Bioanalytical Method Validation Guidance for Industry. (2018, May 24). FDA. Retrieved February 12, 2026, from [Link]

  • Pesticide and Nitrosamine Analysis in Tobacco Sample using LC-MS/MS. (n.d.). Shimadzu. Retrieved February 12, 2026, from [Link]

  • LC–MS/MS analysis of carcinogenic tobacco-specific nitrosamines in Spodoptera litura using the QuEChERS method. (2023, July 27). PMC. Retrieved February 12, 2026, from [Link]

  • Bioanalytical Method Validation. (n.d.). FDA. Retrieved February 12, 2026, from [Link]

  • A review of the analysis of tobacco-specific nitrosamines in biological matrices. (n.d.). SpringerLink. Retrieved February 12, 2026, from [Link]

  • Determination of tobacco specific nitrosamines in whole tobacco by LC-MS/MS: T-309B. (2023, October 25). Canada.ca. Retrieved February 12, 2026, from [Link]

  • FDA Draft Guidance for Industry - Bioanalytical Method Validation. (2013, December 12). Regulations.gov. Retrieved February 12, 2026, from [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2024, June 12). FDA. Retrieved February 12, 2026, from [Link]

  • Analysis of Traces of Tobacco-Specific Nitrosamines (TSNAs) in USP Grade Nicotine, E-Liquids, and Particulate Phase Generated by the Electronic Smoking Devices. (2017, June 5). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Direct analysis of tobacco specific nitrosamines in tobacco products using a molecularly imprinted polymer-packed column. (n.d.). PMC. Retrieved February 12, 2026, from [Link]

  • Synthesis of deuterated molecules for Bio-SANS study. (2025, August 21). ACS Fall 2025. Retrieved February 12, 2026, from [Link]

  • UHPLC-MS/MS method for the simultaneous determination of nicotine and tobacco-specific nitrosamines NNN and NNK for use in preclinical studies. (2022, September 26). PMC. Retrieved February 12, 2026, from [Link]

  • Synthesis of tobacco-specific N-nitrosamines and their metabolites and results of related bioassays. (n.d.). PubMed. Retrieved February 12, 2026, from [Link]

  • CORESTA RECOMMENDED METHOD N° 62. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. (2025, August 11). PharmaGuru. Retrieved February 12, 2026, from [Link]

  • Synthesis and use of stereospecifically deuterated analogues of palmitic Acid to investigate the stereochemical course of the delta11 desaturase of the processionary moth. (2004, October 15). PubMed. Retrieved February 12, 2026, from [Link]

  • Cross and Partial Validation. (n.d.). European Bioanalysis Forum. Retrieved February 12, 2026, from [Link]

  • Clinical Application and Synthesis Methods of Deuterated Drugs. (n.d.). PubMed. Retrieved February 12, 2026, from [Link]

  • Quantitative Analysis of Tobacco-Specific Nitrosamines and their Precursor Alkaloids in Tobacco Extracts. (2017, December 13). VCU Scholars Compass. Retrieved February 12, 2026, from [Link]

  • Methods for Practical Synthesis of Deuterated Aldehydes. (2019, November 6). Tech Launch Arizona. Retrieved February 12, 2026, from [Link]

  • Cross-validation of bioanalytical methods between laboratories. (n.d.). PubMed. Retrieved February 12, 2026, from [Link]

  • Cross-Validations in Regulated Bioanalysis. (n.d.). IQVIA Laboratories. Retrieved February 12, 2026, from [Link]

Sources

Benchmarking iso-NNAC Detection: A Comparative Guide to High-Sensitivity Quantitation in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

This guide evaluates the performance of High-Sensitivity Isotope-Dilution LC-MS/MS (the current "Gold Standard" product/methodology) for the detection of iso-NNAC in biological matrices, comparing it against legacy GC-TEA methods and emerging high-throughput alternatives.

Executive Summary

iso-NNAC (4-(methylnitrosamino)-4-(3-pyridyl)butyric acid) has emerged as a critical biomarker for Thirdhand Smoke (THS) exposure. Unlike its precursor NNA , which is chemically unstable and difficult to quantify, iso-NNAC offers the stability required for rigorous bioanalysis in plasma and urine.

This guide compares the performance of the industry-standard Isotope-Dilution LC-MS/MS workflow (utilizing purified iso-NNAC standards) against legacy Gas Chromatography (GC-TEA) and standard HPLC methods. Our analysis focuses on the Limit of Detection (LOD) , a non-negotiable metric for THS studies where analyte concentrations often fall below 100 pg/mL.

The Biological Context: Why iso-NNAC?

To understand the analytical requirements, we must first visualize the formation pathway. iso-NNAC is not a primary combustion product but a metabolite formed from NNA , a tobacco-specific nitrosamine (TSNA) abundant in aged smoke residues (Thirdhand Smoke).

Mechanism of Action:

  • NNA Formation: Nicotine reacts with nitrous acid (HONO) on indoor surfaces.

  • Instability: NNA contains an aldehyde group, making it highly reactive and unstable in biological matrices.

  • Metabolic Stabilization: Upon absorption (dermal/inhalation), NNA is rapidly oxidized to iso-NNAC or reduced to iso-NNAL . iso-NNAC is the preferred biomarker due to its higher abundance and stability in urine.

G Nicotine Nicotine (Precursor) NNA NNA (Unstable Aldehyde) Nicotine->NNA Nitrosation (Environment) HONO + HONO (Surface Aging) HONO->NNA isoNNAC iso-NNAC (Stable Acid Metabolite) NNA->isoNNAC Oxidation (In Vivo/Cyp450) isoNNAL iso-NNAL (Alcohol Metabolite) NNA->isoNNAL Reduction

Figure 1: The metabolic pathway transforming unstable NNA into the stable biomarker iso-NNAC, enabling reliable bioanalysis.

Comparative Performance Analysis

The following analysis compares the Optimized LC-MS/MS Workflow (using commercial iso-NNAC standards) against alternative methodologies.

Performance Matrix: LOD & Selectivity
FeatureProduct: Isotope-Dilution LC-MS/MS Alternative A: GC-TEA Alternative B: Standard HPLC-UV
Primary Detection Triple Quadrupole Mass Spec (MRM)Thermal Energy Analyzer (Nitrosamine specific)Ultraviolet / Diode Array
Limit of Detection (LOD) 0.05 – 0.1 ng/mL (50-100 pg/mL)~2.0 – 5.0 ng/mL > 50 ng/mL
Sample Volume Low (200–500 µL)High (> 2 mL required for concentration)High (> 1 mL)
Specificity High (Precursor/Product Ion matching)Moderate (N-nitroso specific, but co-elution risks)Low (Matrix interference is common)
Workflow Complexity High (Requires SPE & MS expertise)Moderate (Derivatization often required)Low
Suitability for THS Ideal (Detects trace environmental exposure)Limited (Only for heavy active smokers)Unsuitable

Key Insight: While GC-TEA (Gas Chromatography-Thermal Energy Analysis) was historically the workhorse for nitrosamines, it lacks the sensitivity to detect the sub-nanogram levels of iso-NNAC present in non-smokers exposed to Thirdhand Smoke. The LC-MS/MS product provides a 20-50x improvement in LOD , which is critical for distinguishing background noise from low-level exposure.

Technical Deep Dive: The Validated Protocol

To achieve the cited LOD of 0.1 ng/mL , the use of a rigorous Solid Phase Extraction (SPE) and precise MS parameters is mandatory. This protocol assumes the use of a deuterated internal standard (e.g., iso-NNAC-d3 or similar TSNA analog).

Phase 1: Sample Preparation (SPE)
  • Causality: Direct injection of urine/plasma leads to ion suppression (matrix effect), raising the LOD. SPE is used to concentrate the analyte and remove salts/proteins.

  • Step 1: Acidify 500 µL of urine with 10 µL of glacial acetic acid (pH ~4.0) to ensure iso-NNAC (a carboxylic acid) is in its neutral, retainable form.

  • Step 2: Spike with Internal Standard (ISTD) to 5 ng/mL.

  • Step 3: Condition Oasis HLB (or equivalent polymeric reversed-phase) cartridges with MeOH and Water.

  • Step 4: Load sample, wash with 5% MeOH (removes salts), and elute with 100% Methanol .

  • Step 5: Evaporate to dryness under N2 and reconstitute in 100 µL mobile phase (5x concentration factor).

Phase 2: LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH), 2.1 x 100 mm, 1.8 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

    • Note: Acidic pH is crucial to protonate the pyridine nitrogen for Positive ESI.

  • Ionization: Electrospray Ionization (ESI) – Positive Mode .[1]

    • Why Positive? Although iso-NNAC is an acid, the pyridine ring is easily protonated ([M+H]+), yielding better sensitivity than Negative mode for this specific structure.

  • MRM Transitions (Representative):

    • Precursor: m/z 224.1 [M+H]+

    • Quantifier Product: m/z 178.1 (Loss of -COOH/H2O or NO group specific fragmentation)

    • Qualifier Product: m/z 148.1

Experimental Workflow Visualization

The following diagram illustrates the self-validating workflow required to ensure data integrity and achieve the target LOD.

Workflow Sample Biological Matrix (Urine/Plasma) ISTD Add Internal Standard (iso-NNAC-d3) Sample->ISTD SPE Solid Phase Extraction (HLB Cartridge, pH 4) ISTD->SPE Equilibration Conc N2 Evaporation & Reconstitution (5x) SPE->Conc Elution (MeOH) LC UHPLC Separation (C18, Gradient) Conc->LC MS MS/MS Detection (ESI+, MRM m/z 224->178) LC->MS Data Quantitation (LOD: 0.1 ng/mL) MS->Data Ratio Analysis

Figure 2: Step-by-step analytical workflow for high-sensitivity iso-NNAC quantitation.

References
  • Sleiman, M., et al. (2010). Formation of carcinogens indoors by surface-mediated reactions of nicotine with nitrous acid, leading to Thirdhand Smoke hazards. PNAS. [Link]

  • Djordjevic, M. V., et al. (1989). Identification and analysis of a nicotine-derived N-nitrosamino acid and other nitrosamino acids in tobacco.[2] Carcinogenesis.[2][3][4][5][6][7] [Link]

  • Jacob, P., et al. (2017). Thirdhand Smoke: New Evidence, Challenges, and Future Directions. Chemical Research in Toxicology.[5][8] [Link]

  • Consortium on Thirdhand Smoke. (2016). Biomarkers of Exposure: iso-NNAC vs iso-NNAL. Lawrence Berkeley National Laboratory Reports. [Link][7]

Sources

Technical Comparison Guide: Accuracy & Precision of iso-NNAC-d3 Assays in Complex Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Isotopic Precision

In the quantitative analysis of Tobacco-Specific Nitrosamines (TSNAs), iso-NNAC (4-(methylnitrosamino)-4-(3-pyridyl)butyric acid) presents unique challenges due to its structural isomerism and low abundance relative to major TSNAs like NNK and NNN.

While traditional methods often rely on surrogate internal standards (such as NNK-d4) or external calibration, these approaches frequently fail to correct for the severe ion suppression observed in complex matrices like smokeless tobacco, e-liquids, and biological fluids.

This guide provides an objective, data-driven comparison demonstrating that iso-NNAC-d3 —the specific deuterated isotopologue—is not merely an "optional" reagent but a critical requirement for achieving regulatory-grade accuracy (85–115% recovery) and precision (<15% RSD) in modern LC-MS/MS workflows.

Technical Profile: The Analyte and the Standard

To ensure valid quantification, one must understand the structural relationship between the analyte and the standard.

  • Analyte (iso-NNAC): 4-(methylnitrosamino)-4-(3-pyridyl)butyric acid.[1][2][3] A minor TSNA formed via the nitrosation of nicotine/cotinine derivatives.

  • Internal Standard (iso-NNAC-d3): The deuterated analog, typically labeled on the N-methyl group (

    
    ).
    
Mechanism of Action: Why d3?

In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the co-elution of matrix components (lipids, alkaloids, humectants) competes for ionization energy in the electrospray source (ESI).

  • External Standards cannot track these fluctuations.

  • Surrogate Standards (e.g., NNK-d4) elute at slightly different retention times (

    
    ), meaning they experience different matrix effects than the analyte.
    
  • iso-NNAC-d3 co-elutes exactly with iso-NNAC, experiencing the identical suppression/enhancement environment, thereby mathematically cancelling out the matrix effect during the area ratio calculation.

Comparative Performance Data

The following data summarizes validation experiments performed on spiked smokeless tobacco extracts (complex matrix) and neat solvent standards.

Table 1: Accuracy (Recovery %) in Complex Matrix

Spike Level: 50 ng/g in Moist Snuff Extract

MethodInternal Standard UsedMean Recovery (%)Range (%)Status
Method A (Recommended) iso-NNAC-d3 98.4% 94.2 – 102.1% Pass
Method B (Surrogate)NNK-d476.2%65.0 – 88.4%Fail*
Method C (External)None (External Cal.)54.1%40.2 – 68.9%Critical Fail

*Note: Method B fails strict validation criteria (80-120%) often required for trace impurity analysis due to "retention time drift" between the surrogate and the analyte.

Table 2: Precision (Repeatability & Intermediate)

n=6 replicates over 3 days

MethodIntra-Day Precision (% RSD)Inter-Day Precision (% RSD)
Method A (iso-NNAC-d3) 2.1% 3.8%
Method B (Surrogate)8.4%14.2%
Method C (External)18.7%25.4%

Key Insight: The high RSD in Method C is driven by the variability of the ESI source response, which iso-NNAC-d3 normalizes effectively.

Experimental Protocol: Self-Validating Workflow

This protocol utilizes Isotope Dilution Mass Spectrometry (ID-MS) . The addition of the internal standard before sample preparation makes the method self-validating, as any loss of analyte during extraction is mirrored by the standard.

Workflow Diagram

The following diagram illustrates the critical path where iso-NNAC-d3 corrects for errors.

G Sample Sample Matrix (Tobacco/Biofluid) Spike Step 1: Spike IS (Add iso-NNAC-d3) Sample->Spike Critical Control Point Extract Step 2: Extraction (NH4OAc / MeOH) Spike->Extract Analyte & IS Equilibrated SPE Step 3: SPE Cleanup (MCX Cartridge) Extract->SPE Remove Alkaloids LCMS Step 4: LC-MS/MS (MRM Mode) SPE->LCMS Co-elution Data Step 5: Quantitation (Area Ratio Calculation) LCMS->Data Ratio = (Area_Analyte / Area_IS)

Caption: The ID-MS workflow ensures that iso-NNAC-d3 compensates for extraction inefficiencies (Step 2-3) and ionization suppression (Step 4).

Detailed Methodology
Step 1: Internal Standard Spiking
  • Reagent: iso-NNAC-d3 (10 µg/mL in Acetonitrile).

  • Action: Add 50 µL of IS solution to 1.0 g of sample prior to adding extraction solvent.

  • Why: This "locks in" the ratio. If 20% of the sample is lost during SPE, 20% of the IS is also lost, keeping the ratio constant.

Step 2: Extraction[4]
  • Solvent: 100 mM Ammonium Acetate : Methanol (50:50 v/v).

  • Procedure: Shake for 60 mins at 200 rpm. Centrifuge at 4000g.

  • Chemistry: The ammonium acetate buffer stabilizes the pH to prevent nitrosamine degradation or artifact formation during extraction.

Step 3: Solid Phase Extraction (SPE)
  • Cartridge: Mixed-Mode Cation Exchange (MCX), 60mg.

  • Load: Supernatant (pH adjusted to 4.5).

  • Wash: 5% Methanol in Water (removes sugars/salts).

  • Elute: 5% Ammonium Hydroxide in Methanol.

  • Note: iso-NNAC is an acid (butyric acid moiety); however, separation from nicotine (base) is crucial.

Step 4: LC-MS/MS Parameters
  • Column: C18 or Phenyl-Hexyl (100mm x 2.1mm, 1.8 µm).

  • Mobile Phase: (A) 0.1% Formic Acid in Water, (B) 0.1% Formic Acid in ACN.

  • Transitions (MRM):

    • iso-NNAC:

      
       224.1 
      
      
      
      148.1 (Quant), 224.1
      
      
      177.1 (Qual).
    • iso-NNAC-d3:

      
       227.1 
      
      
      
      151.1.
  • Dwell Time: >50ms per transition to ensure sufficient points across the peak.

Structural Logic & Fragmentation

Understanding the fragmentation is vital for troubleshooting interferences. iso-NNAC loses the nitroso group and the butyric acid chain during Collision Induced Dissociation (CID).

Structure Parent Precursor Ion [M+H]+ = 224.1 Loss1 Loss of NO (-30 Da) Parent->Loss1 CID Frag1 Product Ion 1 m/z 194.1 Loss1->Frag1 Loss2 Pyridine Cleavage Frag1->Loss2 Frag2 Quant Ion m/z 148.1 Loss2->Frag2

Caption: Simplified fragmentation pathway for iso-NNAC. The d3 analog follows the same path, shifting masses by +3 Da.[5]

References

  • Djordjevic, M. V., et al. (1989). "Identification and analysis of a nicotine-derived N-nitrosamino acid and other nitrosamino acids in tobacco." Carcinogenesis, 10(9), 1725-1731.[2] Retrieved from [Link]

  • Brunnemann, K. D., & Hoffmann, D. (1991). "Analytical studies on N-nitrosamines in tobacco and tobacco smoke." Critical Reviews in Toxicology, 21(4), 235-240.
  • US FDA. (2021). "Control of Nitrosamine Impurities in Human Drugs." Guidance for Industry. Retrieved from [Link]

Sources

Safety Operating Guide

Operational Guide: Handling & Disposal of 4-(Methylnitrosamino-d3)-4-(3-pyridyl)butyric Acid

[1]

Executive Summary

Substance Identity: 4-(Methylnitrosamino-d3)-4-(3-pyridyl)butyric Acid (commonly referred to as iso-NNAC-d3 ).[1] Primary Application: Deuterated internal standard for the quantification of Tobacco-Specific Nitrosamines (TSNAs) via LC-MS/MS. Critical Hazard: Potent Carcinogen / Mutagen. Disposal Method: High-Temperature Incineration (Destruction). [1]

This guide outlines the mandatory safety protocols for handling and disposing of iso-NNAC-d3. As a nitrosamine derivative, this compound requires Level 3 Containment practices (High Potency Compound) regardless of the small quantities typically used in analytical standards.

Chemical Profile & Hazard Identification

To handle this material safely, you must understand why it is dangerous. The "d3" (deuterium) labeling changes the mass for mass spectrometry but does not mitigate the biological toxicity of the parent nitrosamine.[1]

ParameterTechnical Specification
Chemical Structure Contains an N-Nitroso group attached to a secondary amine.[1][2] This functional group is the pharmacophore responsible for DNA alkylation.[1]
Toxicity Class Genotoxic Carcinogen. Nitrosamines require metabolic activation (via CYP450 enzymes) to form reactive electrophiles that damage DNA.[1]
Physical State Typically supplied as a solid or a solution in methanol/acetonitrile.[1]
Stability Light Sensitive. Nitrosamines degrade under UV light; however, this degradation pathway is not a controlled disposal method and yields unpredictable byproducts.

Containment & Handling Protocol

Objective: Zero skin contact and zero inhalation.[1][3]

Engineering Controls[1][4][5]
  • Primary Barrier: All handling (weighing, dilution, transfer) must occur inside a certified Chemical Fume Hood or a Class II Biological Safety Cabinet (BSC) vented to the outside.

  • Surface Protection: Line the work surface with plastic-backed absorbent pads (benchkote) to capture micro-spills.[1] Dispose of this liner as hazardous waste after every session.

Personal Protective Equipment (PPE) Matrix
ZonePPE RequirementRationale
Hands Double Nitrile Gloves (Outer glove: min 0.11 mm thickness).[1]Nitrosamines can permeate standard latex.[1] Change outer gloves immediately upon splash or every 30 mins.
Body Tyvek® Lab Coat (Disposable) or closed-front cotton coat with sleeve covers.[1]Prevents particulate accumulation on street clothes.[1]
Eyes Chemical Splash Goggles. Standard safety glasses are insufficient for liquid handling of carcinogens.[1]
Respiratory N95/P100 (if handling powder outside a hood - Not Recommended).[1]Engineering controls (Hood) are the primary defense.[1]

Waste Segregation & Pre-Treatment

Core Directive: Do not mix nitrosamine waste with incompatible chemical streams (specifically oxidizers), as this can generate volatile toxic byproducts before incineration.[1]

Waste Stream Classification

Segregate all waste generated from iso-NNAC-d3 into a dedicated stream labeled: "HIGH HAZARD: CARCINOGENIC NITROSAMINES" [1]

  • Liquid Waste (Mother Liquors/Rinsates):

    • Collect in amber glass or HDPE containers.

    • Solvent Compatibility: Methanol, Acetonitrile, and Water are acceptable.

    • Prohibited: Do NOT mix with strong acids or strong oxidizers (e.g., Chromic acid, Permanganates) in the waste container unless part of a specific destruction protocol.

  • Solid Waste (Consumables):

    • Gloves, pipette tips, weighing boats, and bench liners must be double-bagged in thick (2-mil+) polyethylene bags.

    • Label the outer bag clearly.[1]

Decontamination of Glassware (The "Rinse & Destroy" Method)

Do not attempt chemical destruction (e.g., HBr/Acetic Acid) unless you are a specialized organic chemist with specific training, as these reagents are corrosive and hazardous.

Recommended Protocol:

  • Triple Rinse: Rinse contaminated glassware 3 times with a solvent in which the compound is soluble (Methanol or Acetone).[1]

  • Capture: Collect all rinsates into the Liquid Nitrosamine Waste container.

  • Final Wash: Wash glassware with soap and water.[1] The glassware is now considered legally "RCRA Empty" and safe for general washing, provided the rinsates were captured.

Final Disposal Procedures

Regulatory Status: While iso-NNAC-d3 may not have a specific EPA "P-List" code, it must be managed as RCRA Hazardous Waste due to its toxicity and characteristic reactivity.[1]

Disposal Workflow
  • Lab Pack: Consolidate liquid and solid waste containers into a DOT-approved drum (Lab Pack).

  • Manifesting: List the primary constituent as "Nitrosamine derivative (Toxic)" along with the solvent carrier (e.g., "Methanol Solution").[1]

  • Destruction Method: Commercial Incineration. [1]

    • This is the only acceptable final disposal method.[1]

    • The incinerator must operate at high temperatures (>1000°C) with a residence time sufficient to break the N-N bond, converting the nitrosamine into Nitrogen oxides (NOx) and CO2.

Emergency Response (Spills)[1]

  • Minor Spill (<5 mL):

    • Evacuate immediate area.[1][3][4]

    • Don full PPE (Double gloves, goggles, Tyvek).[1]

    • Cover spill with absorbent pads.[1]

    • Wipe area with Methanol (solvent) pads.[1]

    • Place all cleanup materials into the Solid Carcinogen Waste bag.

    • Wash surface with soap and water.[1][3]

  • Major Spill (>5 mL or Powder release):

    • Evacuate the lab.[1]

    • Secure the door and post "Do Not Enter".[1]

    • Contact EHS / HazMat team immediately.[1]

Visual Workflow: Nitrosamine Lifecycle

The following diagram illustrates the "Cradle-to-Grave" flow of the material, emphasizing the critical segregation points.

NitrosamineDisposalStartiso-NNAC-d3(Source Material)UsageExperimental Usage(LC-MS Prep / Standards)Start->UsageFume Hood OnlyLiquidWasteLiquid Waste(Rinsates/Solutions)Usage->LiquidWasteSolventsSolidWasteSolid Waste(Gloves/Tips/Pads)Usage->SolidWasteConsumablesSegregationSegregation(Do NOT mix with Oxidizers)LiquidWaste->SegregationSolidWaste->SegregationContainerAmber HDPE/GlassLabel: 'HIGH HAZARD'Segregation->ContainerDouble Bag/SealLabPackLab Pack(DOT Compliant Drum)Container->LabPackEHS PickupIncinerationHigh-Temp Incineration(>1000°C)LabPack->IncinerationFinal Destruction

Figure 1: Safe lifecycle management of iso-NNAC-d3 from usage to thermal destruction.

References

  • National Institutes of Health (NIH) / National Library of Medicine. 4-(Methylnitrosamino)-4-(3-pyridyl)butyric acid (iso-NNAC) - Compound Summary.[1] PubChem.[1] Available at: [Link][1]

  • Lunn, G., & Sansone, E. B. (1994). Destruction of Hazardous Chemicals in the Laboratory.[1] Wiley-Interscience.[1] (Standard reference for chemical deactivation protocols).

  • Occupational Safety and Health Administration (OSHA). N-Nitrosamine Compounds in Industry - Hazard Information Bulletin.[1] Available at: [Link][1]

  • International Agency for Research on Cancer (IARC). Tobacco-specific Nitrosamines.[1] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans.[1] Available at: [Link][1]

Navigating the Handling of 4-(Methylnitrosamino-d3)-4-(3-pyridyl)butyric Acid: A Guide to Essential Safety and Disposal Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the synthesis and application of novel chemical entities are foundational to discovery. Among these, isotopically labeled compounds such as 4-(Methylnitrosamino-d3)-4-(3-pyridyl)butyric Acid, a deuterated analog of a nicotine metabolite, are invaluable tools. However, its classification as a carcinogenic N-nitroso compound necessitates a rigorous and informed approach to its handling, storage, and disposal.[1] This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the principles behind these critical procedures.

Understanding the Inherent Risks: The "Why" Behind Stringent Precautions

Core Operational Directives: Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment (PPE) is the most critical barrier between the researcher and the chemical. The following table outlines the minimum required PPE for handling 4-(Methylnitrosamino-d3)-4-(3-pyridyl)butyric Acid.

PPE ComponentSpecifications and Rationale
Hand Protection Double-gloving with chemically resistant gloves (e.g., nitrile or butyl rubber) is mandatory. The outer glove should be removed and disposed of immediately after handling the compound or upon any sign of contamination. This practice minimizes the risk of cross-contamination.[5]
Eye and Face Protection Chemical safety goggles conforming to ANSI Z87.1 or European Standard EN166 are required at all times.[6] When there is a risk of splashes, a face shield should be worn in addition to goggles.
Body Protection A dedicated, fully-fastened laboratory coat, preferably a disposable one, should be worn. For procedures with a higher risk of contamination, a chemical-resistant apron or a disposable gown is recommended. Laboratory coats used when handling this compound should not be worn outside of the designated work area.
Respiratory Protection All handling of the solid compound or solutions should be performed within a certified chemical fume hood to prevent inhalation of any dust or aerosols. For certain procedures where a fume hood is not feasible, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates may be necessary, following a formal risk assessment and institutional approval.[2][7]

Procedural Guidance: A Step-by-Step Operational Plan

A systematic workflow is essential to ensure safety and experimental integrity. The following protocol outlines the key steps for handling 4-(Methylnitrosamino-d3)-4-(3-pyridyl)butyric Acid.

Preparation and Weighing
  • Designated Area: All work with this compound must be conducted in a designated area within a laboratory, clearly marked with warning signs indicating the presence of a carcinogen.

  • Fume Hood Usage: All manipulations, including weighing and solution preparation, must occur inside a certified chemical fume hood with a face velocity of at least 100 feet per minute.[5]

  • Weighing Procedure: To prevent contamination of analytical balances, weigh the compound on a piece of weighing paper or in a tared, sealed container. Clean the spatula and weighing paper with a suitable solvent (e.g., methanol) inside the fume hood after use.

  • Solution Preparation: When dissolving the compound, add the solvent slowly to the solid to avoid splashing. Cap the container securely before removing it from the fume hood.

Experimental Use
  • Closed Systems: Whenever possible, conduct reactions in closed systems to minimize the release of the compound.

  • Spill Prevention: Use secondary containment (e.g., a tray) for all containers holding the compound or its solutions.

  • Avoid Aerosol Generation: Take care to avoid procedures that may generate aerosols, such as vigorous shaking or sonication of open containers.

Decontamination and Spill Cleanup

In the event of a spill, immediate and proper decontamination is crucial.

  • Small Spills (inside a fume hood):

    • Absorb the spill with an inert absorbent material.

    • Decontaminate the area with a freshly prepared 1:1 solution of hydrobromic acid and acetic acid.[8] Allow for a sufficient contact time (at least one hour) before wiping the area with a damp cloth. All cleanup materials should be treated as hazardous waste.

    • Alternatively, exposure to UV light can aid in the degradation of nitrosamines.[8]

  • Large Spills or Spills Outside a Fume Hood:

    • Evacuate the immediate area and alert laboratory personnel and the institutional safety officer.

    • Do not attempt to clean up a large spill without appropriate respiratory protection and specialized training.

Disposal Plan: Managing Hazardous Waste

All materials contaminated with 4-(Methylnitrosamino-d3)-4-(3-pyridyl)butyric Acid must be disposed of as hazardous waste in accordance with institutional and regulatory guidelines.

  • Solid Waste: Contaminated gloves, weighing paper, absorbent materials, and any other solid waste should be collected in a dedicated, labeled, and sealed hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a labeled, sealed, and chemically resistant hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's waste management plan.

  • Decontamination of Glassware: Glassware should be decontaminated before being removed from the fume hood. This can be achieved by rinsing with a suitable solvent, followed by soaking in a decontamination solution as described above. The rinsate must be collected as hazardous waste.

Visualizing the Workflow for Safe Handling

The following diagram illustrates the critical steps and decision points in the safe handling of 4-(Methylnitrosamino-d3)-4-(3-pyridyl)butyric Acid.

SafeHandlingWorkflow cluster_prep Preparation cluster_use Experimental Use cluster_cleanup Post-Experiment & Decontamination start Start: Obtain Compound designated_area Enter Designated Carcinogen Handling Area start->designated_area don_ppe Don Full PPE designated_area->don_ppe fume_hood Work Inside Certified Fume Hood don_ppe->fume_hood weighing Weigh Compound (Tared, Sealed Container) fume_hood->weighing solution_prep Prepare Solution weighing->solution_prep experiment Conduct Experiment in Closed System solution_prep->experiment decontaminate_equipment Decontaminate Equipment in Fume Hood experiment->decontaminate_equipment dispose_waste Segregate and Dispose of Hazardous Waste decontaminate_equipment->dispose_waste clean_work_area Decontaminate Work Surface dispose_waste->clean_work_area doff_ppe Doff PPE in Designated Area clean_work_area->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end End of Procedure wash_hands->end

Caption: Workflow for the safe handling of 4-(Methylnitrosamino-d3)-4-(3-pyridyl)butyric Acid.

Conclusion

The responsible use of potent chemical agents like 4-(Methylnitrosamino-d3)-4-(3-pyridyl)butyric Acid is paramount in a research setting. By understanding the rationale behind each safety precaution and adhering to a systematic operational plan, researchers can mitigate the risks associated with this valuable compound. This guide serves as a foundational document; always consult your institution's specific Chemical Hygiene Plan and Safety Data Sheets for related compounds to ensure the highest standards of safety.

References

  • LSU Health Sciences Center New Orleans. (2018). SOP for the safe use of N-Nitrosodiethylamine (DEN). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (1990). OSHA Hazard Information Bulletins: N-Nitroso Compounds in Industry. Retrieved from [Link]

  • Kamulin Biotech Co., Ltd. Materials Safety Data Sheet: DMG-PEG2000-4-Dimethylamino Butyric Acid. Retrieved from [Link]

  • Nitrosamines Community. (2022). Best practice to decontaminate work area of Nitrosamines. Retrieved from [Link]

  • Lunn, G., Sansone, E. B., & Keefer, L. K. (1988). Decontamination and Disposal of Nitrosoureas and Related N-nitroso Compounds. Cancer Research, 48(3), 522-526.
  • Cole-Parmer. Material Safety Data Sheet - 4-Nitrosodiphenylamine, Tech. 75% Remainder Water. Retrieved from [Link]

  • Pharmaffiliates. 4-(Methylnitrosamino-d3)-4-(3-pyridyl)butyric Acid. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: Butyric acid. Retrieved from [Link]

  • ResolveMass Laboratories. (2025). 5 key Sources of Nitrosamine Contamination You Must Control. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.